E7766 diammonium salt
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H32F2N12O8P2S2 |
|---|---|
分子量 |
780.7 g/mol |
IUPAC名 |
azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChIキー |
HGYDKGHNNZBHIY-KHAHIFMESA-N |
異性体SMILES |
C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |
正規SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |
製品の起源 |
United States |
Foundational & Exploratory
E7766 Diammonium Salt: A Deep Dive into its Mechanism of Action as a Potent STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant potential in cancer immunotherapy.[1][2][3] Its unique design confers potent, pan-genotypic activity, overcoming limitations of previous STING agonists.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of E7766 diammonium salt, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: A Potent, Pan-Genotypic STING Agonist
E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its distinctive feature is a macrocyclic bridge that locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[4] This structural innovation leads to potent and consistent activation of the STING pathway across various human STING genotypes, a significant advantage over earlier STING agonists that exhibited genotype-dependent activity.[1][2][3]
The activation of the STING pathway by E7766 initiates a cascade of events crucial for anti-tumor immunity:
-
Binding and Activation of STING: E7766 directly binds to the STING protein, which is predominantly located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation.
-
TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-α and IFN-β).
-
Innate and Adaptive Immune Activation: The secretion of type I interferons is a pivotal step in orchestrating the anti-tumor immune response. It leads to the maturation and activation of dendritic cells (DCs), which are critical for priming and activating tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and eliminate cancer cells.
This activation of both innate and adaptive immunity transforms an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing.
Quantitative Data
The following tables summarize the key quantitative data reported for E7766, demonstrating its potency and efficacy in preclinical and clinical settings.
Table 1: In Vitro Activity of E7766
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | [5][6] |
| IC50 (IFN-β induction) | 0.15-0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) across 7 genotypes | [1][2][3] |
| EC50 (STING activation) | 1.0 µM (WT), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF) | Human STING variants | [5][6] |
Table 2: Preclinical In Vivo Efficacy of E7766
| Tumor Model | Administration Route | Dosage | Outcome | Reference |
| CT26 Colon Carcinoma (dual liver and subcutaneous tumors) | Intratumoral | Single injection | 90% cure rate, induction of immune memory | [1] |
| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | Dose-dependent | Curative activity, robust induction of IFN-β and CXCL10 | [1] |
| KrasG12D/+ Trp53-/- Sarcoma | Intratumoral | 4 mg/kg | Durable tumor clearance, dependent on host STING and CD8+ T-cells | [7] |
| Murine Colon Cancer | Intratumoral | 10 mg/kg | Potent antitumor activity | [5][6] |
Table 3: Pharmacodynamic Biomarkers from Phase I/Ib Clinical Trial (NCT04144140)
| Biomarker | Observation | Time Point | Patient Population | Reference |
| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, MIP-1b) | Transient increase | Within 10 hours post-injection | Advanced solid tumors | [8] |
| Gene Expression (Interferon-related and STING genes) | Increased | Post-treatment | Blood and tumor samples | [9][10] |
| PD-L1 and CD8 Expression | Increased | Post-treatment | Tumor samples (RNA and protein levels) | [9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 4. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity PMID: 33522135 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
E7766 and the STING Pathway: A Technical Guide to a Novel Immuno-Oncology Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. E7766 is a novel, macrocycle-bridged STING agonist that has demonstrated potent, pan-genotypic activity and significant anti-tumor efficacy in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of E7766, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core biological processes.
Mechanism of Action: E7766-Mediated STING Pathway Activation
E7766 is a synthetic cyclic dinucleotide (CDN) analog designed for enhanced stability and binding affinity to the STING protein.[1] Its unique macrocyclic bridge pre-organizes the molecule in a bioactive conformation, allowing for superior interaction with the STING dimer compared to natural ligands.[2]
Activation of the STING pathway by E7766 initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process can be broken down into the following key steps:
-
Binding and Conformational Change: E7766 binds to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER). This binding induces a conformational change in the STING protein.
-
Translocation: The activated STING dimer translocates from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Activation: At the Golgi, the conformational change in STING allows for the recruitment and activation of TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3). Concurrently, the STING signaling complex also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway.[1]
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of genes encoding type I IFNs (e.g., IFN-β), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and chemokines (e.g., CXCL10).[1][3]
-
Anti-Tumor Immune Response: The secreted cytokines and chemokines orchestrate a broad anti-tumor immune response. This includes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to tumor cell killing.[4] Notably, the anti-tumor effects of E7766 are dependent on host STING signaling and the presence of CD8+ T-cells, but not on STING expression within the tumor cells themselves.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of E7766 from preclinical and clinical studies.
Table 1: In Vitro Potency of E7766 Across Human STING Genotypes
| Human STING Genotype | IC50 (µM) |
| WT | 0.15 - 0.79 |
| REF | 0.15 - 0.79 |
| HAQ | 0.15 - 0.79 |
| H232 | 0.15 - 0.79 |
| R293 | 0.15 - 0.79 |
| G230 | 0.15 - 0.79 |
| I200 | 0.15 - 0.79 |
Data from a study in human peripheral blood mononuclear cells (PBMCs).[6]
Table 2: Preclinical In Vivo Efficacy of E7766
| Tumor Model | Administration Route | Dose | Outcome | Reference |
| Orthotopic Mouse Bladder Cancer (BCG-unresponsive) | Intravesical | Dose-dependent | Curative activity, robust induction of IFNβ and CXCL10 | [3] |
| Dual CT26 Tumors (Liver and Subcutaneous) | Intratumoral (single injection) | Not specified | 90% cure rate, no recurrence for over 8 months, development of immune memory | [3][7] |
| KRASG12D/+ Trp53-/- Murine Sarcoma | Intratumoral | 4 mg/kg | Durable tumor clearance, induction of CD8+ T-cell infiltration | [8] |
Table 3: Pharmacodynamic Effects of Intratumoral E7766 in a Phase I/Ib Clinical Trial (Advanced Solid Tumors)
| Biomarker | Effect | Dose Range |
| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b) | Transient increase within 10 hours post-injection | 75 to 1000 µg |
| Blood and Tumor Gene Expression (Interferon-related and STING genes) | Increased expression | 75 to 1000 µg |
| PD-L1 and CD8 Expression (RNA and protein) | Increased in some patients | 75 to 1000 µg |
Data from a first-in-human phase I/Ib study.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on E7766.
In Vitro STING Activation Assay in Human PBMCs
Objective: To determine the potency of E7766 in activating the STING pathway across different human STING genotypes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors with known STING genotypes using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: Seed PBMCs in 96-well plates and treat with a serial dilution of E7766 or a reference STING agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the E7766 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Murine Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model.
Methodology:
-
Cell Line: Culture a murine tumor cell line (e.g., CT26 colon carcinoma or a KRASG12D/+ Trp53-/- sarcoma cell line) in appropriate growth medium.
-
Tumor Implantation: Subcutaneously or orthotopically implant a defined number of tumor cells (e.g., 1 x 106 cells) into the flank or relevant organ of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2) or using an in vivo imaging system if the tumor cells are luciferase-tagged.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment and control groups. Administer E7766 intratumorally or via another relevant route at a specified dose and schedule. The control group should receive a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be monitored as a secondary endpoint.
-
Immunophenotyping (Optional): At the end of the study or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, NK cells) by flow cytometry or immunohistochemistry.
CD8+ T-Cell Depletion Study
Objective: To determine the dependency of E7766's anti-tumor effect on CD8+ T-cells.
Methodology:
-
Tumor Model Setup: Establish tumors in mice as described in the in vivo efficacy study protocol.
-
Antibody Administration: Prior to and during E7766 treatment, administer a depleting anti-CD8α antibody (e.g., clone 2.43) or an isotype control antibody via intraperitoneal injection. A typical dosing schedule is an initial injection one day before E7766 treatment, followed by injections every 3-4 days to maintain depletion.
-
Depletion Confirmation: Confirm the depletion of CD8+ T-cells in peripheral blood or spleen by flow cytometry.
-
E7766 Treatment and Efficacy Assessment: Administer E7766 and monitor tumor growth as previously described. Compare the anti-tumor efficacy of E7766 in the CD8-depleted group versus the isotype control group.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to E7766 and STING pathway activation.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of E7766 STING agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, structurally distinct agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant potential in the field of cancer immunotherapy. As a macrocycle-bridged STING agonist (MBSA), E7766 exhibits enhanced chemical and metabolic stability due to the conformational rigidity conferred by its unique macrocyclic bridge.[1] This design locks the molecule in a bioactive U-shaped conformation, leading to potent, pan-genotypic activation of both human and mouse STING proteins.[2][3] Preclinical and early clinical studies have shown that E7766 can induce a robust anti-tumor immune response, making it a promising candidate for further development as a therapeutic agent for various solid tumors.[4][5]
Chemical Properties
E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its structure is characterized by two deoxyadenosine (B7792050) moieties linked by two phosphorothioates and a unique olefin linker that forms a macrocyclic bridge between the two purine (B94841) bases.[4] This macrocyclic bridge is a key structural feature that enhances its binding affinity and stability. Two complementary stereoselective synthetic routes for E7766 have been described.[2]
Table 1: Physicochemical and Binding Properties of E7766
| Property | Value | Reference |
| Chemical Class | Macrocycle-Bridged STING Agonist (MBSA) | [1] |
| Binding Affinity (Kd) | 40 nM | [6] |
| Optical Purity | 99% e.e. | [3] |
Mechanism of Action and Signaling Pathway
E7766 exerts its immunoactivating effects by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its activation and downstream signaling.
The activated STING protein translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs), particularly IFN-β.
The secretion of IFN-β initiates a cascade of anti-tumor immune responses. It promotes the maturation and activation of dendritic cells (DCs), enhances the cross-presentation of tumor-associated antigens (TAAs) to cytotoxic T lymphocytes (CTLs), and leads to the recruitment and activation of natural killer (NK) cells and other immune cells into the tumor microenvironment. This concerted immune attack results in the targeted killing of tumor cells.
Caption: STING Signaling Pathway Activated by E7766.
In Vitro Potency and Pan-Genotypic Activity
A key advantage of E7766 is its ability to potently activate multiple human STING genotypes. This is a significant improvement over some earlier STING agonists that showed genotype-specific activity.
Table 2: In Vitro Potency of E7766 Across Human STING Genotypes
| STING Genotype | Assay System | Readout | EC50 / IC50 (µM) | Reference |
| Wild-type (WT) | Human PBMCs | IFN-β production | 1.0 | [6] |
| HAQ | Human PBMCs | IFN-β production | 2.2 | [6] |
| AQ | Human PBMCs | IFN-β production | 1.2 | [6] |
| REF | Human PBMCs | IFN-β production | 4.9 | [6] |
| 7 Tested Genotypes (Range) | Human PBMCs | IFN-β production | 0.15 - 0.79 | [7] |
Preclinical and Clinical In Vivo Efficacy
E7766 has demonstrated significant anti-tumor activity in various preclinical mouse models, leading to tumor regression and the induction of long-lasting immunological memory.[2][8] A first-in-human Phase I clinical trial has also been conducted to evaluate the safety and efficacy of intratumoral E7766 in patients with advanced solid tumors.[4][5]
Table 3: Summary of In Vivo Anti-Tumor Efficacy of E7766
| Tumor Model | Administration Route | Key Findings | Reference |
| CT26 Colon Carcinoma (subcutaneous) | Intratumoral | Single injection led to complete tumor regression in 90% of mice with no recurrence for over 8 months. Induced a robust immune memory response. | [8] |
| Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model) | Intravesical | Dose-dependent and curative activity with robust induction of IFN-β and CXCL10. | [7] |
| KRASG12D/+ Trp53-/- Sarcoma | Intratumoral | Durable tumor clearance, induction of CD8+ T-cell infiltration, and activated lymphocyte transcriptomic signatures. | |
| Advanced Solid Tumors (Human Phase I) | Intratumoral | Manageable safety profile. On-target pharmacodynamic effects with increased expression of interferon-related genes. Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b. | [4] |
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the chemical and biological properties of E7766.
In Vitro STING Activation and Cytokine Release Assay in Human PBMCs
This protocol describes the measurement of IFN-β production from human peripheral blood mononuclear cells (PBMCs) following stimulation with E7766.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
E7766 (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed human PBMCs at a density of 2 x 105 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of E7766 in complete culture medium.
-
Cell Treatment: Add the diluted E7766 to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the E7766 concentration and determine the EC50 value using a suitable non-linear regression model.
Caption: In Vitro PBMC Stimulation Workflow.
In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model, such as the CT26 colon carcinoma model.
Materials:
-
BALB/c mice (or other appropriate strain for the chosen tumor model)
-
CT26 colon carcinoma cells
-
Matrigel (optional)
-
E7766 formulated for in vivo administration
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and drug administration
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1 x 106 CT26 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm3). Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer E7766 intratumorally at the desired dose and schedule. The control group should receive vehicle control.
-
Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression.
-
Endpoint Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Tumors can be excised and weighed. Further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry of tumor-infiltrating lymphocytes, can be performed.
Caption: In Vivo Anti-Tumor Efficacy Workflow.
Conclusion
E7766 is a potent, pan-genotypic STING agonist with a unique macrocyclic structure that confers enhanced stability and binding affinity. Its ability to robustly activate the STING pathway and induce a powerful anti-tumor immune response has been demonstrated in a range of preclinical models and is being evaluated in clinical trials. The data summarized in this technical guide highlight the promising chemical and biological properties of E7766, positioning it as a significant advancement in the development of next-generation cancer immunotherapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key danger signal associated with viral infections and cellular damage within the tumor microenvironment. Activation of the STING pathway in immune cells, particularly dendritic cells, triggers a potent anti-tumor immune response. This response is characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells. E7766 is a novel, structurally distinct macrocycle-bridged STING agonist that has demonstrated potent and consistent activity across all major human STING genotypes, addressing a key limitation of earlier STING agonists that exhibited genotype-dependent efficacy. This technical guide provides a comprehensive overview of E7766, including its mechanism of action, pan-genotypic activity, preclinical efficacy, and clinical data, along with detailed experimental protocols and pathway visualizations.
Data Presentation
Quantitative Analysis of E7766 Activity
The following tables summarize the key quantitative data for E7766, highlighting its pan-genotypic potency and significant anti-tumor effects in both preclinical and clinical settings.
Table 1: Pan-Genotypic In Vitro Potency of E7766 in Human PBMCs
| STING Genotype | E7766 IC50 (µM) | Reference Cyclic Dinucleotide Agonist IC50 (µM) |
| WT | 0.15 - 0.79 | 1.88 - >50 |
| REF | 0.15 - 0.79 | 1.88 - >50 |
| HAQ | 0.15 - 0.79 | 1.88 - >50 |
| H232 | 0.15 - 0.79 | 1.88 - >50 |
| R293 | 0.15 - 0.79 | 1.88 - >50 |
| G230 | 0.15 - 0.79 | 1.88 - >50 |
| I224 | 0.15 - 0.79 | 1.88 - >50 |
| Data from a study characterizing E7766's activity in human peripheral blood mononuclear cells (PBMCs) from donors with various STING genotypes.[1][2][3] |
Table 2: Preclinical Efficacy of E7766 in Syngeneic Mouse Tumor Models
| Tumor Model | Administration Route | E7766 Dose | Key Findings |
| Dual CT26 (liver and subcutaneous) | Intratumoral (to subcutaneous tumor) | Single dose | 90% cure rate with no recurrence for over 8 months; induction of robust immune memory.[1][4][5] |
| Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model) | Intravesical | Dose-dependent | Curative activity, robust induction of IFNβ and CXCL10 in the bladder.[1][2][4] |
| KRASG12D/+ Trp53−/− Sarcoma | Intratumoral | 3-9 mg/kg | Durable tumor clearance, induction of CD8+ T-cell infiltration.[6] |
Table 3: Phase 1 Clinical Trial (NCT04144140) Preliminary Results in Advanced Solid Tumors
| Parameter | Finding |
| Patient Population | 24 patients with advanced, non-resectable, or recurrent solid tumors or lymphomas.[7][8] |
| Dose Escalation | Intratumoral injections from 75 to 1000 µg. |
| Safety | Manageable safety profile. The most frequent treatment-related adverse events were chills, fever, and fatigue. |
| Best Overall Response | Stable disease was observed in 8 out of 24 patients (33.3%).[8] No complete or partial responses were observed according to modified RECIST v1.1.[8] |
| Pharmacodynamics | Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection. Increased expression of interferon-related and STING genes in blood and tumor tissue. |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of E7766. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.
In Vitro STING Activation Assay in Human PBMCs
Objective: To determine the potency of E7766 in activating the STING pathway across different human STING genotypes by measuring IFN-β production.
Materials:
-
Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) from donors with known STING genotypes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
E7766 (lyophilized powder)
-
Reference STING agonist (e.g., cGAMP)
-
DMSO (for dissolving compounds)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
PBMC Thawing and Plating: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Transfer to a sterile conical tube and slowly add pre-warmed RPMI medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of E7766 and the reference agonist in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is below 0.5%.
-
Cell Stimulation: Add the diluted compounds to the plated PBMCs. Include a vehicle control (medium with DMSO) and a positive control (reference agonist).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (CT26)
Objective: To evaluate the in vivo antitumor efficacy of intratumorally administered E7766.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 colon carcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
E7766 formulated for in vivo administration
-
Vehicle control solution
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
Methodology:
-
Cell Culture and Preparation: Culture CT26 cells in appropriate medium. On the day of inoculation, harvest cells using trypsin, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL. Ensure cell viability is >95%.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 CT26 cells (in 100 µL PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, E7766).
-
Intratumoral Administration: Administer a single intratumoral injection of E7766 or vehicle control.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between treatment groups. For survival studies, monitor mice until a defined endpoint and generate Kaplan-Meier survival curves.
Cytokine Profiling using Luminex Assay
Objective: To measure the levels of multiple cytokines and chemokines in plasma or tissue homogenates following E7766 treatment.
Materials:
-
Plasma samples or tissue homogenates from treated and control animals/patients
-
Multiplex cytokine/chemokine Luminex assay kit (e.g., for mouse or human)
-
Luminex instrument (e.g., FLEXMAP 3D®)
-
Assay-specific reagents (wash buffer, detection antibodies, streptavidin-PE)
-
96-well filter plates
Methodology:
-
Sample Preparation: Collect blood into EDTA tubes and centrifuge to obtain plasma. For tissues, homogenize in an appropriate lysis buffer containing protease inhibitors.
-
Assay Procedure (General):
-
Prepare standards and samples according to the kit manufacturer's protocol.
-
Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards and samples to the wells and incubate to allow the analytes to bind to the capture antibodies on the beads.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail and incubate.
-
Wash the beads and then add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a Luminex instrument. The instrument will identify each bead by its internal dye signature and quantify the amount of analyte bound by measuring the fluorescence intensity of the SAPE.
-
Data Analysis: Use the Luminex software to generate a standard curve for each analyte and calculate the concentration of each cytokine/chemokine in the unknown samples.
Mandatory Visualizations
Signaling Pathway
Caption: E7766 activates the STING signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation of E7766's antitumor activity.
Logical Relationship
Caption: E7766 demonstrates consistent activation across STING genotypes.
References
- 1. Unlocking the Potential of [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
In Vitro Characterization of E7766: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, structurally distinct macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique design confers enhanced stability and a high binding affinity for the STING protein, leading to potent, pan-genotypic activation of the STING signaling pathway.[1][3] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4] The potent immunostimulatory properties of E7766 make it a promising candidate for cancer immunotherapy.[3][5] This technical guide provides an in-depth overview of the in vitro characterization of E7766, including its biological activity across various human STING genotypes, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.
Quantitative Data Summary
The in vitro potency of E7766 has been evaluated in various cell-based assays. A key measure of its activity is the half-maximal inhibitory concentration (IC50), which in the context of an agonist, represents the concentration required to elicit a half-maximal response.
| Cell Type | STING Genotype(s) | IC50 Range (µM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Seven major human STING genotypes | 0.15 - 0.79 | [2][3][6][7][8] |
Signaling Pathway
E7766 acts as a direct agonist of the STING protein.[9] Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[9] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus.[9] In the nucleus, IRF3 dimers drive the transcription of type I interferons, such as IFN-β.[4][9] Simultaneously, the activation of STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[9]
Experimental Protocols
In Vitro STING Activation Assay in Human PBMCs
This assay is designed to determine the potency of E7766 in activating the STING pathway in primary human immune cells, measuring the induction of IFN-β.
a. Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donor blood
-
E7766 stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Enzyme-linked immunosorbent assay (ELISA) kit for human IFN-β
b. Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium. Count the cells and adjust the density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of E7766 in complete RPMI 1640 medium. Add 100 µL of the diluted E7766 solutions to the respective wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent used for E7766).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
IFN-β Quantification: Measure the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the E7766 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Cytokine Release Assay in RAW 264.7 Macrophage Cell Line
This protocol details the assessment of E7766-induced cytokine production in a murine macrophage cell line.
a. Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
E7766 stock solution
-
24-well cell culture plates
-
Luminex-based multiplex cytokine assay kit (or individual ELISA kits for specific cytokines like TNF-α, IL-6)
b. Methodology:
-
Cell Culture: Maintain RAW 264.7 cells in complete DMEM in a 37°C, 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh complete DMEM containing various concentrations of E7766 or a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Analyze the concentration of various cytokines in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[3]
-
Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels between E7766-treated and vehicle-treated samples.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro cell-based assay to characterize E7766 activity.
Conclusion
E7766 is a potent, pan-genotypic STING agonist with a well-defined in vitro mechanism of action. Its ability to robustly activate the STING pathway across different human genetic variants highlights its potential as a broad-spectrum immunotherapeutic agent. The provided experimental protocols offer a framework for the in vitro characterization of E7766 and similar STING agonists, enabling researchers to further explore their therapeutic potential. The consistent induction of type I interferons and other pro-inflammatory cytokines in various cell systems underscores the immuno-stimulatory efficacy of E7766.
References
- 1. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Differential expression of IFN-alpha subtypes in human PBMC: evaluation of novel real-time PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
E7766: A Pan-Genotypic STING Agonist Activating the Innate Immune Response for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent, pan-genotypic activity and significant antitumor effects in preclinical and clinical settings. By activating the STING pathway, E7766 triggers a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn promotes a T-cell inflamed tumor microenvironment and durable antitumor immunity. This technical guide provides a comprehensive overview of E7766, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows.
Introduction to E7766 and the STING Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines.[2] These cytokines are pivotal in bridging the innate and adaptive immune systems, leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME).[2]
E7766 is a structurally unique, macrocycle-bridged STING agonist designed for enhanced stability and binding affinity to various STING protein isoforms.[2][3] Its design confers potent activity across all major human STING genotypes, a significant advantage over earlier generation STING agonists that showed species-specific or genotype-variable activity.[3][4][5] E7766 is being investigated as a therapeutic agent for solid tumors and non-muscle invasive bladder cancer (NMIBC) through intratumoral and intravesical administration, respectively.[4]
Mechanism of Action
Upon administration, E7766 binds directly to the STING protein. This binding event induces a conformational change in STING, leading to its activation and downstream signaling. The key steps in the E7766-mediated STING signaling pathway are:
-
STING Activation: E7766 binds to STING, promoting its activation.[2]
-
TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[2]
-
IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
-
Cytokine Production: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10, TNF-α, IL-6).[2][4]
-
Immune Cell Recruitment and Activation: The secreted cytokines remodel the TME, enhancing the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in the infiltration and activation of CD8+ T-cells and Natural Killer (NK) cells, leading to a potent, CTL-mediated antitumor immune response.[1][2][6]
Caption: E7766-mediated STING signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for E7766 from preclinical and clinical studies.
Table 1: In Vitro Potency of E7766
| Parameter | Value | Species/Genotype | Source |
| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | [7] |
| IC50 Range | 0.15 - 0.79 µM | Seven human STING genotypes | [4] |
| EC50 (IFNβ induction) | 1 µM | Human WT STING | [8] |
| EC50 (IFNβ induction) | 2.2 µM | Human HAQ STING variant | [8] |
| EC50 (IFNβ induction) | 1.2 µM | Human AQ STING variant | [8] |
| EC50 (IFNβ induction) | 4.9 µM | Human REF STING variant | [8] |
Table 2: Preclinical In Vivo Efficacy of E7766
| Cancer Model | Administration Route | Dose | Outcome | Source |
| Murine Sarcoma (KP STS) | Intratumoral | 4 mg/kg | Durable tumor clearance | [6] |
| Murine Colon Cancer (CT26) with liver and subcutaneous tumors | Intratumoral (subcutaneous) | 10 mg/kg (single injection) | 90% cure rate, no recurrence for >8 months, robust immune memory | [4][8][9] |
| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | Dose-dependent | Curative effects, significant induction of IFNβ and CXCL10 | [4] |
Table 3: Clinical Pharmacodynamics of Intratumoral E7766 (Phase I/Ib Study)
| Biomarker | Observation | Time Point | Source |
| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b) | Transient increase in all evaluable patients | Within 10 hours post-injection, then returned to baseline | [1][10] |
| Tumor Gene Expression (Interferon-related and STING genes) | Increased in most tested genes | On-treatment vs. baseline | [1][10] |
| PD-L1 and CD8 Expression (RNA and protein) | Increased in some patients across dose levels | On-treatment vs. baseline | [1][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vivo Murine Sarcoma Model
-
Objective: To evaluate the antitumor efficacy of E7766 in an immunologically "cold" tumor model.
-
Animal Model: 6-12 week old C57BL/6 mice.[4]
-
Tumor Model: KRASG12D/+ Trp53-/- (KP) soft tissue sarcoma (STS) cell line.[6]
-
Tumor Engraftment: 100,000 KP STS cells are engrafted into the hindlimbs of C57BL/6 mice.[4]
-
Treatment: One week post-engraftment, mice are treated with a single intratumoral injection of E7766 at a dose of 4 mg/kg.[4] Control groups receive a vehicle injection.
-
Monitoring: Tumor volume and bioluminescence (if applicable) are monitored over time. Survival is a primary endpoint.[4]
-
Immune Response Analysis:
-
CD8+ T-cell Depletion: To assess the dependency of the antitumor response on CD8+ T-cells, a depleting antibody is administered intraperitoneally prior to and during E7766 treatment.[4][6]
-
Flow Cytometry: Single-cell suspensions from tumors, blood, and spleens are stained with fluorescently labeled antibodies to characterize immune cell populations (e.g., CD3ε, CD4, CD8).[4]
-
Cytokine Analysis: Serum is collected 6 hours post-treatment and analyzed for a panel of cytokines and chemokines using a multiplex immunoassay (e.g., MilliporeSigma Mouse Cytokine 44-Plex Discovery Assay).[4]
-
Caption: In vivo murine sarcoma model workflow.
Human Clinical Trial Biomarker Analysis
-
Objective: To assess the pharmacodynamic effects of intratumoral E7766 in patients with advanced solid tumors.
-
Study Design: Phase I/Ib, open-label, multicenter, dose-escalation study (NCT04144140).[1]
-
Patient Population: Adults with advanced, non-resectable, or recurrent solid tumors or lymphomas.
-
Treatment: Intratumoral injections of E7766 at doses ranging from 75 to 1000 µg.[2]
-
Sample Collection:
-
Analytical Methods:
-
Plasma Cytokine Analysis: Plasma samples are analyzed for a panel of immune cytokines (e.g., TNF-α, IFN-γ, IL-6, IP-10, MCP1, MIP1B) using electrochemiluminescence-based multi-array assays. Simoa assays are used for sensitive detection of IFN-α and IFN-β.[2]
-
Tumor Gene Expression Analysis: RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples. RNA sequencing (RNA-seq) is performed to determine the transcripts per kilobase million (TPM) values for genes related to the STING pathway, immune activation, and immune cell infiltration.[2]
-
Conclusion
E7766 is a promising immuno-oncology agent that potently activates the innate immune system through a pan-genotypic STING-dependent mechanism. Preclinical studies have demonstrated its ability to induce durable tumor regression and long-lasting immune memory. Early clinical data confirm its on-target pharmacodynamic effects in patients with advanced solid tumors. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of STING agonists like E7766 in the fight against cancer. The ongoing and future clinical evaluation of E7766 will be critical in defining its role in the evolving landscape of cancer immunotherapy.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
Pharmacokinetics of E7766 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a pan-genotypic agonist, E7766 activates various human STING variants, leading to the induction of a robust innate and adaptive immune response against cancer cells.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for E7766 in various animal models, details the experimental methodologies used in these studies, and illustrates the key signaling pathways involved.
Core Pharmacokinetic Parameters
Currently, detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for E7766 in animal models are not widely available in the public domain. Preclinical studies have primarily focused on the pharmacodynamic effects and efficacy of E7766. However, some information regarding its clearance and distribution has been reported.
A study involving an antibody-drug conjugate (ADC) with E7766 as the payload (PSMA-E7766) in a castrated LNCaP mouse model showed that higher and more prolonged payload accumulation was observed in the tumor compared to the plasma.[4][5] Another study on a different STING agonist, MIW815 (ADU-S100), in patients with advanced cancers, revealed rapid absorption from the injection site with a short terminal plasma half-life of approximately 24 minutes.[6][7] While not directly E7766 data, this may suggest that STING agonists can have rapid systemic clearance.
The following tables are structured to incorporate quantitative data as it becomes publicly available.
Table 1: Pharmacokinetic Parameters of E7766 in Rodent Models
| Species | Strain | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Mouse | C57BL/6 | 4 | Intratumoral | Data not available | Data not available | Data not available | Data not available |
| Rat | Not specified | Not specified | Not specified | Data not available | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of E7766 in Non-Rodent Models
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Dog | Not specified | Not specified | Data not available | Data not available | Data not available | Data not available |
Metabolism and Excretion
Studies in bile-duct cannulated rats and dogs have shown that E7766 is primarily excreted unchanged in the bile (>80%), with a smaller fraction excreted in the urine (<20%). This indicates that hepatic uptake is the major clearance mechanism for E7766. The organic anion-transporting polypeptides OATP1B1 and OATP1B3 have been identified as key transporters involved in the hepatic uptake of E7766.
Experimental Protocols
Animal Models and Husbandry
-
Species: C57BL/6 mice have been used in preclinical efficacy studies.[8]
-
Housing: Mice were housed in a biocontainment 2 facility with a 12-hour light/dark cycle, at a controlled temperature (22 ± 1°C) and humidity (30–35%). Standard food and water were provided ad libitum.[8]
-
Ethics: All animal experiments were conducted with ethical approval from the relevant institutional animal care and use committees.[4][8]
Drug Administration
-
Formulation: For intratumoral administration, E7766 was diluted with saline to achieve the desired concentration.[9]
-
Route of Administration: Intratumoral (i.t.) injection has been a primary route for preclinical evaluation.[6][8]
-
Dosing: In C57BL/6 mice with sarcoma, E7766 was administered intratumorally at doses ranging from 3-9 mg/kg. An operational dose of 4 mg/kg was selected for combination therapy and immune population characterization experiments.[8]
Sample Collection and Analysis
-
Blood Collection: For cytokine analysis, blood was collected via cardiac puncture 6 hours post-therapy. Serum was separated by centrifugation.[8] For pharmacodynamic studies of the PSMA-E7766 ADC, tumor and plasma samples were collected 6 hours post-treatment.[4][5]
-
Bioanalytical Method: While specific details for E7766 are limited, bioanalytical method validation for similar compounds typically follows guidelines from regulatory bodies like the FDA and EMA.[10][11] This involves assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability.[11][12] Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the quantification of small molecules in biological matrices.
Signaling Pathway and Experimental Workflows
STING Signaling Pathway
E7766 activates the STING pathway, a critical component of the innate immune system. The diagram below illustrates the key steps in this pathway.
Caption: E7766 activates the STING signaling pathway.
Experimental Workflow for Preclinical Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of E7766 in a mouse tumor model.
Caption: Preclinical in vivo efficacy workflow for E7766.
Logical Relationship of E7766 Clearance
The diagram below illustrates the key steps involved in the hepatic clearance of E7766.
Caption: Hepatic uptake and biliary excretion of E7766.
References
- 1. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 2. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
E7766: A Comprehensive Technical Overview of its Induced Cytokine Production Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical and clinical settings.[1][2][3] Its mechanism of action is centered on the robust activation of the innate immune system, leading to the production of a wide array of pro-inflammatory cytokines and chemokines. This technical guide provides an in-depth analysis of the cytokine production profile induced by E7766, details the experimental methodologies used to ascertain these findings, and illustrates the key signaling pathways involved.
Introduction to E7766 and the STING Pathway
E7766 is a synthetic cyclic dinucleotide (CDN) that acts as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][4] Unlike natural CDNs, E7766's unique macrocyclic bridge enhances its stability and binding affinity for STING, allowing for potent, pan-genotypic activity across major human STING variants.[1][5][6]
Activation of STING by E7766 initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1). This leads to the phosphorylation and activation of transcription factors, notably interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[1] Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of a broad range of genes, including those encoding type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines, and chemokines.[1] This orchestrated immune response promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to an anti-tumor immune response.[1][2]
E7766-Induced Cytokine Production: Preclinical Data
In Vivo Murine Models
Studies in murine models of soft tissue sarcoma have demonstrated that intratumoral administration of E7766 leads to a significant systemic increase in several key cytokines and chemokines.
Table 1: Systemic Cytokine and Chemokine Concentrations in Serum of Tumor-Bearing Mice 6 Hours Post-Intratumoral E7766 Administration
| Cytokine/Chemokine | Fold Increase vs. Control (Approximate) |
| IFN-β | >100 |
| IL-6 | ~50 |
| TNF-α | ~20 |
| CCL5 (RANTES) | >100 |
| CXCL9 (Mig) | >50 |
| CCL2 (MCP-1) | ~10 |
Data synthesized from graphical representations in cited literature. Actual values may vary between experiments.[7]
Furthermore, in a preclinical mouse model of non-muscle invasive bladder cancer, intravesical administration of E7766 induced significant levels of IFNβ and CXCL10 within the bladder.[6] In prostate cancer models using a PSMA-E7766 antibody-drug conjugate (ADC), the targeted delivery of E7766 modulated the tumor microenvironment by inducing CXCL10, IFNβ, IL-6, and TNFα.[8][9]
Experimental Protocol: Murine Soft Tissue Sarcoma Model
-
Animal Model: C57BL/6 mice were engrafted with 100,000 KP soft tissue sarcoma cells.[7]
-
Treatment: One week after engraftment, mice received a single intratumoral injection of E7766 at a dose of 4 mg/kg.[7]
-
Sample Collection: Serum was collected from the mice 6 hours following the treatment.[7]
-
Cytokine Analysis: Serum concentrations of IFNβ, IL-6, TNFα, CCL5, CXCL9, and CCL2 were quantified. While the specific assay is not detailed in the abstract, such analyses are typically performed using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).[7]
E7766-Induced Cytokine Production: Clinical Data
Phase I Dose-Escalation Study in Advanced Solid Tumors
A first-in-human phase I study of intratumoral E7766 in patients with advanced solid tumors provided crucial insights into its pharmacodynamic effects in humans.
Table 2: Systemic Cytokine and Chemokine Induction in Patients with Advanced Solid Tumors Following Intratumoral E7766 Injection
| Cytokine/Chemokine | Observation | Timing of Peak |
| IFN-α | Transient Increase | Within 10 hours post-injection |
| IFN-β | Transient Increase | Within 10 hours post-injection |
| IFN-γ | Transient Increase | Within 10 hours post-injection |
| TNF-α | Transient Increase | Within 10 hours post-injection |
| IL-6 | Transient Increase | Within 10 hours post-injection |
| IP-10 (CXCL10) | Transient Increase | Within 10 hours post-injection |
| MCP-1 (CCL2) | Transient Increase | Within 10 hours post-injection |
| MIP-1b (CCL4) | Transient Increase | Within 10 hours post-injection |
Note: The increases in cytokine levels were generally not found to be dose-dependent in the tested range (75 to 1000 µg).[3][10]
Experimental Protocol: Phase I Clinical Trial
-
Patient Population: Patients with relapsing/refractory advanced solid cancers were enrolled.[3]
-
Treatment: Patients received intratumoral injections of E7766 in dose-escalating cohorts, with doses ranging from 75 to 1000 µg.[3]
-
Sample Collection: Plasma samples were collected from patients before and at multiple time points after E7766 injection.[3]
-
Cytokine Analysis: Plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, and MIP-1b were measured. The specific analytical method is not stated in the abstract but is likely a validated multiplex immunoassay.[3]
Visualizing the Mechanism of Action and Experimental Workflow
E7766-STING Signaling Pathway
Caption: E7766 activates the STING pathway, leading to gene transcription.
Experimental Workflow for Cytokine Profiling
Caption: Workflow for preclinical and clinical cytokine profiling of E7766.
Conclusion
E7766 is a potent STING agonist that robustly activates the innate immune system, leading to the production of a broad spectrum of pro-inflammatory cytokines and chemokines. The cytokine profile, characterized by high levels of type I interferons, IL-6, TNF-α, and various chemokines, is consistent across preclinical and clinical studies. This profile underscores the mechanism by which E7766 remodels the tumor microenvironment from "cold" to "hot," thereby promoting an effective anti-tumor immune response. The data summarized herein provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of E7766 and other STING agonists in oncology.
References
- 1. Facebook [cancer.gov]
- 2. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
E7766 Diammonium Salt: In Vivo Dosing Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, has demonstrated significant potential as an immunotherapeutic agent in preclinical and clinical studies. Its unique structure allows for potent, pan-genotypic activation of the STING pathway, leading to robust anti-tumor immune responses. This document provides detailed application notes and protocols for the in vivo administration of E7766 diammonium salt, summarizing key quantitative data from preclinical and clinical studies and outlining methodologies for experimental procedures.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. This response is pivotal in bridging innate and adaptive immunity, ultimately leading to the activation of cytotoxic T lymphocytes that can target and eliminate cancer cells. E7766 is a STING agonist designed to be more stable and have a higher affinity for STING compared to conventional agonists.[1] Preclinical studies have shown that E7766 can induce complete tumor regression and long-lasting immunological memory in various murine cancer models.[2][3] Furthermore, E7766 is currently being evaluated in Phase I/Ib clinical trials for advanced solid tumors and lymphomas.[4][5] This document serves as a comprehensive guide for researchers utilizing E7766 in in vivo studies.
Mechanism of Action: STING Pathway Activation
E7766 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1] This cascade initiates a powerful anti-tumor immune response characterized by enhanced antigen presentation by dendritic cells and subsequent activation and tumor infiltration of cytotoxic T lymphocytes.[6][7]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters for this compound in various preclinical and clinical studies.
Table 1: Preclinical Dosing of E7766 in Murine Cancer Models
| Tumor Model | Mouse Strain | Route of Administration | Dose Range | Dosing Schedule | Reference |
| Soft Tissue Sarcoma (KrasG12D/+ Trp53-/-) | C57BL/6 | Intratumoral (i.t.) | 3 - 9 mg/kg | Single dose on day 7 post-tumor engraftment | [8] |
| Colon Carcinoma (CT26) | BALB/c | Intratumoral (i.t.) | 10 mg/kg | Single dose | [9] |
| Dual CT26 Tumors (liver and subcutaneous) | Not Specified | Intratumoral (i.t.) | Not Specified | Single injection | [3][10] |
| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Not Specified | Intravesical | Dose-dependent | Not Specified | [3][11] |
Table 2: Clinical Dosing of E7766 in Human Trials
| Clinical Trial ID | Patient Population | Route of Administration | Dose Range | Dosing Schedule | Reference |
| NCT04144140 | Advanced Solid Tumors or Lymphomas | Intratumoral | 75 - 1000 µg | Dose-escalation cohorts | [4][5][12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water for injection
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. MedChemExpress reports a solubility of 45 mg/mL in water.[9]
-
Gently vortex the vial to dissolve the powder. If needed, sonicate for a short period to aid dissolution.[9]
-
-
Dilution to Working Concentration:
-
Based on the desired final dose and injection volume, calculate the required dilution of the stock solution.
-
Perform dilutions using sterile, nuclease-free water in a sterile microcentrifuge tube.
-
-
Sterilization:
Protocol 2: Intratumoral Administration of E7766 in a Murine Subcutaneous Tumor Model
Materials:
-
Tumor-bearing mice (e.g., BALB/c with CT26 tumors, C57BL/6 with sarcoma)
-
Prepared E7766 solution
-
Sterile 27-30 G needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a suitable position to access the tumor.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Injection:
-
Disinfect the skin overlying the tumor with 70% ethanol.
-
Carefully insert the needle into the center of the tumor mass. The injection volume should be appropriate for the tumor size to ensure even distribution and avoid leakage.
-
Slowly inject the E7766 solution. A visible "bleb" or swelling within the tumor indicates proper administration.
-
Slowly withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to its cage.
-
Continue to monitor tumor growth and the overall health of the animal according to the experimental plan.
-
Concluding Remarks
This compound is a potent STING agonist with promising anti-tumor activity. The protocols and data presented in this document provide a foundation for designing and executing in vivo studies to further investigate its therapeutic potential. Adherence to proper sterile techniques and careful dose preparation are critical for obtaining reproducible and reliable results. Researchers should consult the specific literature for the tumor model of interest to refine dosing schedules and endpoints.
References
- 1. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. youtube.com [youtube.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intratumoral Administration of E7766
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent pan-genotypic activity in both human and mouse STING proteins.[1][2] Intratumoral (IT) administration of E7766 has shown significant promise in preclinical models, leading to durable tumor clearance and the induction of a robust, long-lasting anti-tumor immune memory.[1][3][4] A first-in-human Phase 1/1b clinical trial (INSTAL-101; NCT04144140) has evaluated the safety and preliminary efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.[5][6][7][8][9][10][11][12][13]
These application notes provide a comprehensive overview of the preclinical and clinical data on the intratumoral administration of E7766, along with detailed protocols for its use in research settings.
Mechanism of Action: STING Pathway Activation
E7766 functions as a potent agonist of the STING pathway. Upon intratumoral injection, E7766 directly activates STING in immune cells within the tumor microenvironment. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[5] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.[3][14]
Caption: E7766 activates the STING pathway in antigen-presenting cells, leading to cytokine production and subsequent anti-tumor T-cell responses.
Preclinical Data
In Vivo Efficacy in Syngeneic Mouse Models
Intratumoral administration of E7766 has demonstrated significant anti-tumor efficacy in various preclinical mouse models.
| Model | E7766 Dose | Key Findings | Reference |
| Orthotopic KrasG12D/+ Trp53-/- Sarcoma | 3-9 mg/kg (IT) | Dose-dependent survival benefit; durable tumor clearance. | [3] |
| Dual CT26 Colon Carcinoma (Subcutaneous & Liver Metastases) | Single IT injection | 90% cure rate with no recurrence for over 8 months; induction of long-term immune memory. | [1][4] |
Experimental Protocols: Preclinical
Protocol 1: Establishment of a Subcutaneous Syngeneic Tumor Model (e.g., CT26)
This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells in BALB/c mice.
Materials:
-
CT26 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (25-27 gauge)
-
BALB/c mice (6-8 weeks old)
-
Electric clippers
-
70% ethanol
Procedure:
-
Culture CT26 cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize the mice.
-
Shave the fur on the right flank of each mouse and sterilize the skin with 70% ethanol.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank.
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
Protocol 2: Intratumoral Administration of E7766 in a Mouse Tumor Model
This protocol provides a general guideline for the intratumoral injection of E7766.
Materials:
-
E7766 (lyophilized powder)
-
Sterile saline for injection
-
Syringes (e.g., Hamilton syringes) and needles (30-gauge)
-
Anesthetic for mice
-
Calipers for tumor measurement
Procedure:
-
Reconstitution of E7766: Reconstitute lyophilized E7766 in sterile saline to the desired stock concentration. The final injection volume should be determined based on the tumor size, typically 20-50 µL for tumors of 50-150 mm³.
-
Dosing: Based on preclinical studies, a dose range of 3-9 mg/kg can be explored.[3] The selected dose should be prepared in the appropriate injection volume.
-
Administration:
-
Anesthetize the tumor-bearing mouse.
-
Measure the tumor volume.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the E7766 solution.
-
Withdraw the needle slowly to prevent leakage.
-
-
Monitoring: Monitor the mice for tumor growth, body weight, and any signs of toxicity.
Caption: A typical workflow for evaluating the efficacy of intratumorally administered E7766 in a preclinical mouse model.
Clinical Data: INSTAL-101 Trial
The INSTAL-101 trial was a Phase 1/1b, open-label, multicenter study that evaluated the safety, tolerability, and preliminary clinical activity of intratumorally administered E7766 in patients with advanced solid tumors or lymphomas.[5][6][8][9][10]
Study Design and Dosing
| Parameter | Details | Reference |
| Phase | 1/1b | [5][9][10] |
| Patient Population | Advanced, non-resectable, or recurrent solid tumors or lymphomas with no alternative standard therapy. | [5] |
| Dose Escalation | 75 µg to 1000 µg | [6][7] |
| Administration Schedule | Days 1, 8, and 15 of Cycle 1 (21 days), then Day 1 of subsequent 21-day cycles. | [14] |
| Formulation | Diluted with saline to a final volume of 1 mL. | [14] |
Clinical Outcomes
| Outcome | Result | Reference |
| Best Overall Response | 33.3% of patients (8 out of 24) achieved Stable Disease (SD). | [6][7] |
| Safety | Most frequent treatment-related adverse events were chills, fever, and fatigue. | [6][7] |
| Pharmacodynamics | Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection. | [6][7] |
Experimental Protocols: Clinical Research
Protocol 3: Intratumoral Administration of E7766 in a Clinical Setting (Based on INSTAL-101)
This protocol is a summary of the administration procedure used in the INSTAL-101 trial and is for informational purposes only. Clinical administration must be performed by qualified medical professionals according to an approved clinical protocol.
Patient Selection:
-
Patients with histologically confirmed advanced, non-resectable, or recurrent solid tumors or lymphomas.
-
Presence of at least one injectable lesion accessible for biopsy.
Procedure:
-
Dose Preparation: The appropriate dose of E7766 (ranging from 75 to 1000 µg) is diluted with sterile saline to a final volume of 1 mL.[14]
-
Lesion Selection: An accessible tumor lesion is selected for injection.
-
Administration: The 1 mL solution of E7766 is administered via intratumoral injection.
-
Schedule: Injections are performed on days 1, 8, and 15 of the first 21-day cycle, followed by a single injection on day 1 of each subsequent 21-day cycle.[14]
Protocol 4: Pharmacodynamic Biomarker Analysis
This protocol outlines the analysis of biomarkers to assess the biological activity of E7766.
Sample Collection:
-
Peripheral Blood: Collect whole blood in appropriate tubes for plasma and peripheral blood mononuclear cell (PBMC) isolation at baseline and various time points post-injection (e.g., 2, 4, 6, 8, 24 hours).
-
Tumor Biopsies: Obtain tumor biopsies (from both injected and non-injected lesions, if possible) at baseline and on-treatment.
Analysis Methods:
-
Plasma Cytokine Analysis:
-
Isolate plasma from whole blood by centrifugation.
-
Analyze cytokine and chemokine levels (e.g., IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10/CXCL10, MCP-1) using multiplex immunoassays (e.g., Luminex) or high-sensitivity ELISAs.
-
-
Gene Expression Analysis (PBMCs and Tumor Biopsies):
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Extract RNA from PBMCs and tumor tissue.
-
Perform quantitative real-time PCR (qPCR) or RNA sequencing to analyze the expression of STING pathway-related genes (e.g., IFNB1, CXCL10, TBK1, IRF3) and immune cell markers.
-
-
Immunohistochemistry (Tumor Biopsies):
-
Fix tumor biopsies in formalin and embed in paraffin.
-
Perform immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune checkpoint molecules (e.g., PD-L1).
-
Caption: A simplified workflow of the INSTAL-101 clinical trial for the intratumoral administration of E7766.
Conclusion
E7766 is a promising STING agonist with a well-defined mechanism of action and demonstrated anti-tumor activity in preclinical models when administered intratumorally. Early clinical data from the INSTAL-101 trial suggest a manageable safety profile and on-target biological activity. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of intratumoral E7766 in various cancer models and to explore its pharmacodynamic effects. Further clinical investigation is warranted to determine the optimal dose and patient populations that would most benefit from this novel immunotherapy.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. biorxiv.org [biorxiv.org]
- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thestormriders.org [thestormriders.org]
- 14. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for E7766 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in a variety of preclinical murine cancer models. As a pan-genotypic STING agonist, E7766 effectively activates different human STING variants, making it a promising candidate for cancer immunotherapy. Its mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates an innate and adaptive immune response characterized by the infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately leading to tumor cell lysis.[1]
These application notes provide a comprehensive overview of the use of E7766 in murine models of soft tissue sarcoma, colorectal carcinoma, and non-muscle invasive bladder cancer (NMIBC). Detailed protocols for key experiments are provided to guide researchers in the design and execution of their in vivo studies.
Mechanism of Action: E7766 Signaling Pathway
E7766 activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon binding to STING, E7766 induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.[1] The activation of STING also leads to the activation of the NF-κB signaling pathway, further promoting the expression of pro-inflammatory cytokines. This cascade of events enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to CD8+ T cells, leading to a robust anti-tumor immune response.[1]
Caption: E7766 activates the STING pathway, leading to IFN-β production and a CTL-mediated anti-tumor response.
E7766 in Murine Cancer Models: Summary of In Vivo Data
The following tables summarize the quantitative data from key preclinical studies of E7766 in various murine cancer models.
Table 1: E7766 in a Syngeneic Soft Tissue Sarcoma Model
| Parameter | Description |
| Cancer Model | KrasG12D/+ Trp53-/- (KP) Soft Tissue Sarcoma |
| Mouse Strain | C57BL/6 |
| Tumor Cell Line | KP sarcoma cells |
| Tumor Implantation | 1 x 10^5 cells in 50 µL PBS:Matrigel (1:1) injected into the gastrocnemius muscle |
| E7766 Dosage | 3-9 mg/kg; 4 mg/kg used for combination studies |
| Administration | Intratumoral (i.t.) injection |
| Control Groups | Vehicle control |
| Key Outcomes | - Dose-dependent increase in survival.[2][3] - 4 mg/kg E7766 resulted in durable tumor clearance.[2][3] - Efficacy is dependent on CD8+ T cells and host STING expression.[2][3] - Induced a memory response against tumor rechallenge.[2] |
Table 2: E7766 in a Syngeneic Colorectal Carcinoma Model
| Parameter | Description |
| Cancer Model | CT26 Colorectal Carcinoma |
| Mouse Strain | BALB/c |
| Tumor Cell Line | CT26.WT |
| Tumor Implantation | Subcutaneous (s.c.) injection of 1 x 10^6 cells. Also tested in a liver metastasis model. |
| E7766 Dosage | Not specified in detail in publicly available literature. |
| Administration | Intratumoral (i.t.) injection |
| Control Groups | Vehicle control |
| Key Outcomes | - A single i.t. injection resulted in a 90% cure rate in a dual subcutaneous and liver tumor model.[4] - Cured animals developed a robust immune memory response.[4] - Significant tumor growth delay or complete regression observed. |
Table 3: E7766 in Syngeneic Non-Muscle Invasive Bladder Cancer (NMIBC) Models
| Parameter | MBT-2 Model | MB49-Luc Model |
| Cancer Model | Orthotopic Non-Muscle Invasive Bladder Cancer | Orthotopic Non-Muscle Invasive Bladder Cancer |
| Mouse Strain | C3H/HeN | C57BL/6 |
| Tumor Cell Line | MBT-2 | MB49-Luc |
| Tumor Implantation | 5 x 10^5 cells in 50 µL PBS | 2.5 x 10^5 cells in 50 µL PBS |
| E7766 Dosage | 3, 10, 30, 100, or 300 µ g/mouse | 30 or 100 µ g/mouse |
| Administration | Intravesical (i.v.e.) instillation | Intravesical (i.v.e.) instillation |
| Control Groups | Vehicle control, anti-PD-1 treatment | Vehicle control, anti-PD-1 treatment |
| Key Outcomes | - Dose-dependent anti-tumor activity and increased survival. - Induced effective immunological memory. - Ineffective response to anti-PD-1 treatment in this model.[5] | - Dose-dependent anti-tumor activity and increased survival. - Induced effective immunological memory. - Ineffective response to anti-PD-1 treatment in this model.[5] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of E7766 in a murine cancer model.
References
Application Notes and Protocols: Combining E7766 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, potent, and pan-genotypic macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique structure enhances its binding affinity and stability, leading to robust activation of the STING pathway across various human STING genotypes.[1] Activation of the STING pathway in the tumor microenvironment (TME) initiates a powerful innate immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This, in turn, bridges the innate and adaptive immune systems, leading to the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor, a critical step for effective anti-tumor immunity.[3]
Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that tumor cells exploit to evade immune destruction.[4] However, a significant portion of patients do not respond to checkpoint inhibitor monotherapy, often due to an immunologically "cold" TME that lacks a pre-existing T-cell infiltrate.[4]
The combination of E7766 with checkpoint inhibitors presents a promising therapeutic strategy. E7766 has the potential to transform "cold" tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to the effects of checkpoint blockade.[5] Preclinical studies have demonstrated the synergistic anti-tumor effects of this combination, leading to durable tumor regression and the establishment of long-term immunological memory.[5][6] A first-in-human Phase I/Ib clinical trial (NCT04144140) has evaluated the safety and preliminary efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.[7][8][9][10][11][12]
These application notes provide a comprehensive overview of the preclinical and clinical data on the combination of E7766 and checkpoint inhibitors, along with detailed protocols for key experiments to facilitate further research in this promising area of cancer immunotherapy.
Data Presentation
Preclinical Efficacy of E7766 in Combination with Anti-PD-1
| Model System | Treatment Groups | Key Findings | Reference |
| KrasG12D/+ Trp53-/- Sarcoma Mouse Model | 1. Vehicle | - | Hildebrand et al. |
| 2. E7766 (4 mg/kg, intratumoral) | Induces durable tumor clearance and CD8+ T-cell infiltration. | Hildebrand et al. | |
| 3. Anti-PD-1 (250 µg, intraperitoneal) | Modest anti-tumor effect. | Hildebrand et al. | |
| 4. E7766 + Anti-PD-1 | Additive therapeutic effect, enhancing tumor clearance. | Hildebrand et al. | |
| CT26 Colorectal Cancer Mouse Model | 1. Vehicle | - | Perera et al. |
| 2. STING agonist (MSA-1) | Effective anti-tumor activity. | Perera et al. | |
| 3. Anti-PD-1 | Intrinsically resistant. | Perera et al. | |
| 4. STING agonist (MSA-1) + Anti-PD-1 | Restored T-cell responses and long-lived immunological memory. | Perera et al. |
Overview of Phase I/Ib Clinical Trial of E7766 (NCT04144140)
| Parameter | Description |
| Study Design | Open-label, multicenter, dose-escalation and dose-expansion study.[7][8] |
| Patient Population | Patients with advanced, non-resectable, or recurrent solid tumors or lymphomas with no alternative standard therapy.[8] |
| Intervention | E7766 administered intratumorally.[7][9][12] |
| Dose Escalation Cohorts | 75 µg, 150 µg, 300 µg, 600 µg, 780 µg, 1000 µg.[9][12] |
| Primary Endpoints | Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[7] |
| Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR).[7] |
| Safety Profile | Most frequent treatment-related adverse events were chills, fever, and fatigue.[10][12] |
| Efficacy | Best overall response was stable disease in 33.3% of patients.[9][10][12] Median progression-free survival was 1.25 months.[9] |
| Biomarker Analysis | - Plasma Cytokines: Transient increases in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b post-injection.[9][10][11][12]- Gene Expression (PBMCs & Tumor): Increased expression of interferon-related and STING pathway genes.[9][10][12]- Immunohistochemistry (Tumor): Increased PD-L1 and CD8 expression in some patients.[10][11] |
Mandatory Visualizations
Caption: Signaling pathway of E7766 and checkpoint inhibitor combination therapy.
Caption: Experimental workflow for preclinical evaluation of E7766 and checkpoint inhibitors.
Experimental Protocols
In Vivo Murine Combination Therapy Study
Objective: To evaluate the anti-tumor efficacy of E7766 in combination with an anti-PD-1 checkpoint inhibitor in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cell line (e.g., MC38 colorectal, B16-F10 melanoma, or KrasG12D/+ Trp53-/- sarcoma cells)
-
E7766 (e.g., from a commercial supplier)
-
InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14 or similar)
-
InVivoMAb Rat IgG2a isotype control, anti-trinitrophenol (clone 2A3)
-
Sterile PBS
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS (or a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumors every 2-3 days using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach the desired size, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (e.g., PBS, intratumoral) + Isotype Control (intraperitoneal)
-
Group 2: E7766 (intratumoral) + Isotype Control (intraperitoneal)
-
Group 3: Vehicle (intratumoral) + Anti-PD-1 (intraperitoneal)
-
Group 4: E7766 (intratumoral) + Anti-PD-1 (intraperitoneal)
-
-
-
Treatment Administration:
-
E7766: On day 0 of treatment, administer a single intratumoral injection of E7766 at a dose of 4 mg/kg.[8]
-
Anti-PD-1/Isotype Control: Administer intraperitoneal injections of anti-PD-1 antibody or isotype control at a dose of 250 µg per mouse.[13] A typical dosing schedule is on days 0, 2, 6, 9, 13, 16, 20, and 23 post-randomization.[13]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight every 2-3 days.
-
Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.
-
-
Endpoint Analysis:
-
At the end of the study or at specified time points, tumors and spleens can be harvested for further analysis (see protocols below).
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Harvested tumors
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
DNase I
-
ACK lysis buffer
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc block (anti-mouse CD16/32)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies (see table below for a comprehensive panel)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince harvested tumors into small pieces in RPMI-1640 medium.
-
Digest the tumor fragments in RPMI-1640 containing Collagenase IV (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Quench the digestion with RPMI-1640 containing 10% FBS.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Resuspend cells in FACS buffer and stain with a Live/Dead dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody cocktail.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify different immune cell populations.
-
Comprehensive Murine TIL Flow Cytometry Panel:
| Marker | Cell Type(s) | Fluorochrome Example |
| CD45 | Pan-leukocyte | BUV395 |
| CD3e | T cells | APC-Cy7 |
| CD4 | Helper T cells, Regulatory T cells | BV786 |
| CD8a | Cytotoxic T cells | PerCP-Cy5.5 |
| FoxP3 | Regulatory T cells | PE |
| CD11b | Myeloid cells | BV605 |
| Ly6G | Neutrophils, Granulocytic-MDSCs | PE-Cy7 |
| Ly6C | Monocytes, Monocytic-MDSCs | APC |
| F4/80 | Macrophages | BV421 |
| CD11c | Dendritic cells | FITC |
| MHC-II | Antigen presenting cells | BV510 |
| CD206 | M2 Macrophages | PE-Dazzle594 |
| NK1.1 | NK cells | BV711 |
| PD-1 | Activated/Exhausted T cells | BB700 |
| TIM-3 | Exhausted T cells | BV650 |
| LAG-3 | Exhausted T cells | Alexa Fluor 700 |
| Granzyme B | Activated CTLs and NK cells | Alexa Fluor 647 |
Cytokine and Chemokine Analysis
Objective: To measure the levels of key cytokines and chemokines in the serum and tumor homogenates.
Materials:
-
Serum samples collected via cardiac puncture or tail vein bleeding.
-
Harvested tumors.
-
Protein lysis buffer with protease inhibitors.
-
Bead-based multiplex immunoassay kit (e.g., LEGENDplex™ Mouse Inflammation Panel) or individual ELISA kits for specific cytokines (e.g., IFN-β, CXCL10).
-
Plate reader or multiplex assay instrument.
Procedure:
-
Sample Preparation:
-
Serum: Collect blood and allow it to clot. Centrifuge to separate the serum and store at -80°C.
-
Tumor Homogenate: Homogenize a piece of the harvested tumor in protein lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the supernatant.
-
-
Cytokine Measurement:
-
Perform the multiplex immunoassay or ELISA according to the manufacturer's instructions.
-
Briefly, this involves incubating the samples with capture antibody-coated beads or plates, followed by detection antibodies and a fluorescent reporter.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
For tumor homogenates, normalize the cytokine concentrations to the total protein concentration.
-
Conclusion
The combination of the STING agonist E7766 with checkpoint inhibitors represents a highly promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The preclinical data strongly support a synergistic effect, and the initial clinical data from the Phase I/Ib trial of E7766 demonstrate that it is a biologically active agent with a manageable safety profile. The protocols provided in these application notes offer a framework for researchers to further investigate the mechanisms of this combination therapy and to identify predictive biomarkers for patient selection. Future studies should focus on optimizing dosing and scheduling, exploring combinations with other therapeutic modalities, and evaluating efficacy in a broader range of tumor types.
References
- 1. mdpi.com [mdpi.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. OMIP‐105: A 30‐color full‐spectrum flow cytometry panel to characterize the immune cell landscape in spleen and tumor within a syngeneic MC‐38 murine colon carcinoma model | Semantic Scholar [semanticscholar.org]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing E7766-Induced Interferon-β
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a pan-genotypic STING agonist, E7766 activates the STING pathway, a critical component of the innate immune system, leading to the production of type I interferons, including interferon-β (IFN-β), and other pro-inflammatory cytokines.[3][4][5] This activation helps to bridge innate and adaptive immunity, promoting an anti-tumor immune response.[6][7] These application notes provide detailed protocols for assessing the in vitro activity of E7766 by quantifying the induction of IFN-β.
Mechanism of Action: E7766 and the STING Pathway
E7766 functions by directly binding to and activating the STING protein located in the endoplasmic reticulum.[4][5] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFNB1 gene, leading to the synthesis and secretion of IFN-β.[5][6]
Caption: E7766-induced STING signaling pathway leading to IFN-β production.
Experimental Protocols
This section details three common methods for quantifying E7766-induced IFN-β: Enzyme-Linked Immunosorbent Assay (ELISA) for protein quantification, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for mRNA quantification, and a reporter gene assay for pathway activation.
General Experimental Workflow
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
E7766 Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic antitumor activity in a variety of preclinical models.[1][2] As a direct activator of the STING pathway, E7766 initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines. This robust activation of both innate and adaptive immunity makes E7766 a promising candidate for cancer immunotherapy.[3][4]
These application notes provide a comprehensive overview of the preclinical data for E7766, including detailed protocols for its formulation and administration in in-vivo studies, and its mechanism of action.
Data Presentation
In Vitro Potency of E7766
E7766 has been shown to be a potent activator of all major human STING genotypes. The half-maximal inhibitory concentration (IC50) for E7766 in human peripheral blood mononuclear cells (PBMCs) is consistently in the sub-micromolar range, demonstrating its broad applicability.
| Human STING Genotype | IC50 (µM) |
| WT | 0.15 - 0.79 |
| REF | 0.15 - 0.79 |
| HAQ | 0.15 - 0.79 |
| H232 | 0.15 - 0.79 |
| R293 | 0.15 - 0.79 |
| G230 | 0.15 - 0.79 |
| I200 | 0.15 - 0.79 |
Table 1: In vitro potency of E7766 across seven human STING genotypes. Data compiled from publicly available research.[2]
In Vivo Efficacy of E7766 in Murine Models
Intratumoral administration of E7766 has shown significant antitumor efficacy in various syngeneic mouse models.
| Mouse Model | Tumor Type | E7766 Dose (mg/kg, i.t.) | Outcome |
| CT26 | Colon Carcinoma | Not specified | 90% cure rate in mice with dual liver and subcutaneous tumors |
| KRASG12D/+ Trp53−/− | Sarcoma | 3-9 | Dose-dependent survival benefit |
| KRASG12D/+ Trp53−/− | Sarcoma | 4 | Operational dose for combination therapy studies |
Table 2: Summary of in vivo efficacy of E7766 in preclinical mouse models. Data compiled from publicly available research.[2][4]
Mechanism of Action: STING Pathway Activation
E7766 functions as a direct agonist of the STING protein, which is an essential mediator of the innate immune response to cytosolic DNA.
Upon binding to STING on the endoplasmic reticulum membrane, E7766 induces a conformational change in the STING protein.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3) and activates the nuclear factor-kappa B (NF-κB) pathway.[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β).[1] Simultaneously, activated NF-κB translocates to the nucleus and promotes the expression of a wide range of pro-inflammatory cytokines.[1] This concerted immune response leads to the recruitment and activation of various immune cells, including dendritic cells, T cells, and natural killer cells, ultimately resulting in a potent anti-tumor effect.[3][4]
Experimental Protocols
Formulation of E7766 for In Vivo Administration
Objective: To prepare E7766 for intratumoral (i.t.) injection in preclinical mouse models.
Materials:
-
E7766 (powder)
-
Sterile saline solution (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Determine the required concentration: Based on the desired dose (e.g., 4 mg/kg) and the average weight of the study mice, calculate the required concentration of the E7766 solution. For example, for a 20g mouse receiving a 4 mg/kg dose, the total amount of E7766 needed is 0.08 mg. If the injection volume is 50 µL, the required concentration is 1.6 mg/mL.
-
Weigh E7766: Accurately weigh the required amount of E7766 powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the calculated volume of sterile saline to the microcentrifuge tube containing the E7766 powder.
-
Dissolution: Vortex the solution thoroughly until the E7766 is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Use the freshly prepared E7766 solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 4 hours. For longer-term storage, consult the manufacturer's recommendations, as the stability of E7766 in solution may vary.
Note: For clinical studies, E7766 has been diluted with saline to a final injection volume.[3] While the specific vehicle for preclinical studies is not consistently reported across publications, sterile saline or phosphate-buffered saline (PBS) are commonly used for similar compounds. It is recommended to perform small-scale solubility and stability tests before preparing a large batch for in vivo experiments.
In Vivo Antitumor Efficacy Study Workflow
Objective: To evaluate the antitumor efficacy of intratumorally administered E7766 in a syngeneic mouse model.
References
Application Notes and Protocols for Flow Cytometry Analysis of E7766 Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent pan-genotypic activity.[1][2][3][4] As a STING agonist, E7766 activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to mount a robust anti-tumor response.[5][6] Preclinical studies have shown that E7766 can induce durable tumor clearance, remodel the tumor microenvironment (TME) towards an inflamed phenotype, and promote the infiltration and activation of key immune effector cells such as CD8+ T-cells.[7][8]
Flow cytometry is an indispensable tool for dissecting the complex cellular changes induced by immunomodulatory agents like E7766. This document provides detailed protocols and application notes for the flow cytometric analysis of immune cells following E7766 treatment, enabling researchers to quantify changes in immune cell populations, assess their activation status, and elucidate the mechanism of action of E7766.
Mechanism of Action of E7766
E7766 activates the STING pathway, leading to a downstream signaling cascade that results in the transcription of type I interferons and other inflammatory cytokines. This process is initiated by the binding of E7766 to the STING protein located on the endoplasmic reticulum.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring E7766 Efficacy in Syngeneic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 is a potent, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant anti-tumor efficacy in a variety of preclinical syngeneic mouse models.[1][2][3][4][5][6] As a pan-genotypic agonist, E7766 effectively activates both human and murine STING, leading to the induction of a robust innate and adaptive anti-tumor immune response.[2][3][7] This document provides detailed application notes and experimental protocols for evaluating the efficacy of E7766 in syngeneic mouse models, intended for researchers in oncology and immunology.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response.[8] Activation of STING in immune cells within the tumor microenvironment triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells that can mediate tumor cell lysis.[1][6][9] E7766 is a novel STING agonist designed for enhanced stability and binding affinity to various STING protein isoforms.[1][2] Preclinical studies have shown its curative potential through intratumoral and intravesical administration in models of solid tumors, including colon carcinoma, bladder cancer, and sarcoma.[2][3][7][10][11][12]
Data Presentation
Table 1: Summary of E7766 Efficacy in Syngeneic Mouse Models
| Mouse Model | Cancer Type | Administration Route | Key Efficacy Readouts | Reference |
| BALB/c | CT26 Colon Carcinoma | Intratumoral (IT) | 90% cure rate in a dual subcutaneous and liver tumor model with a single injection.[2][3][13] | [2][3][13] |
| Orthotopic | Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical (VE) | Dose-dependent curative activity; robust induction of IFNβ and CXCL10.[2][7][13] | [2][7][13] |
| C57BL/6 | KRASG12D/+ Trp53-/- Sarcoma (KP STS) | Intratumoral (IT) | Significant extension in survival time; durable tumor clearance; induction of CD8+ T-cell infiltration.[10][11][12] | [10][11][12] |
Table 2: Pharmacodynamic Markers of E7766 Activity
| Marker | Biological Effect | Method of Detection | Reference |
| IFNβ | Key cytokine in the STING pathway, activates anti-tumor immunity. | ELISA, qPCR | [2][7][13] |
| CXCL10 | Chemokine responsible for recruiting immune cells (e.g., T cells). | ELISA, qPCR | [2][7][13] |
| CD8+ T Cells | Cytotoxic lymphocytes that directly kill tumor cells. | Flow Cytometry, Immunohistochemistry (IHC) | [9][10][11][12] |
| PD-L1 | Immune checkpoint molecule, expression can be upregulated by IFN. | Flow Cytometry, IHC, RNAseq | [5][9] |
Signaling Pathway and Experimental Workflow
E7766-Mediated STING Signaling Pathway
Caption: E7766 activates the STING pathway, leading to anti-tumor immunity.
General Experimental Workflow for Efficacy Studies
Caption: Workflow for assessing E7766 efficacy in syngeneic mouse models.
Experimental Protocols
Animal Models and Tumor Cell Lines
-
Mouse Strains: BALB/c (for CT26 colon carcinoma) or C57BL/6 (for KP sarcoma) mice, 6-8 weeks old.
-
Tumor Cell Lines:
-
CT26: Murine colon carcinoma cell line. Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
KP STS: KRASG12D/+ Trp53-/- sarcoma cells. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Tumor Implantation
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 106 cells/100 µL for CT26 and 5 x 105 cells/50 µL for KP STS.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
For dual tumor models, inject into both the flank and the liver.[2][3][13]
-
Begin treatment when tumors reach a palpable size (approximately 50-100 mm³).[14]
E7766 Formulation and Administration
-
Formulation: Reconstitute lyophilized E7766 in sterile saline or another appropriate vehicle.
-
Administration:
-
Intratumoral (IT): Inject E7766 directly into the tumor. Doses can range from 3-9 mg/kg.[10] A single injection has been shown to be effective in the CT26 model.[2][3][13] For sarcoma models, a dose of 4 mg/kg has been used.[10]
-
Intravesical (VE): For bladder cancer models, administer E7766 directly into the bladder via a catheter.
-
Efficacy Assessment
-
Tumor Growth: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or when mice show signs of morbidity.
-
Immune Memory: In cured mice, re-challenge with the same tumor cells to assess for the development of a protective immune memory response.[7]
Pharmacodynamic Analyses
-
Tissue Collection: At the study endpoint, collect tumors, spleens, and blood for further analysis.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1) to quantify immune cell populations.
-
ELISA: Measure cytokine and chemokine levels (e.g., IFNβ, CXCL10) in tumor lysates or plasma.
-
Quantitative PCR (qPCR): Isolate RNA from tumors and perform reverse transcription followed by qPCR to measure the expression of genes of interest (e.g., Ifnb1, Cxcl10, Pd-l1).
-
Immunohistochemistry (IHC): Fix and embed tumor tissues in paraffin. Stain tissue sections with antibodies to visualize the infiltration and localization of immune cells.
Conclusion
E7766 is a promising STING agonist with potent anti-tumor activity in various syngeneic mouse models. The protocols outlined in this document provide a framework for the preclinical evaluation of E7766's efficacy and mechanism of action. Careful experimental design and comprehensive pharmacodynamic analyses are crucial for understanding its immunomodulatory effects and for guiding its clinical development.
References
- 1. Facebook [cancer.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing immunotherapy of STING agonist for lymphoma in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Analysis of Tumors Treated with E7766
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2][3] By activating the STING pathway, E7766 initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4] This, in turn, promotes the recruitment and activation of immune cells, such as cytotoxic T lymphocytes, into the tumor microenvironment, ultimately resulting in tumor cell destruction.[1][5] Ex vivo analysis of tumors treated with E7766 is critical for understanding its mechanism of action, identifying biomarkers of response, and guiding clinical development.
These application notes provide a summary of the key biological effects of E7766 and detailed protocols for the ex vivo analysis of treated tumors. The methodologies described herein are intended to assist researchers in evaluating the pharmacodynamic effects of E7766 on the tumor microenvironment.
Mechanism of Action of E7766
E7766, a macrocycle-bridged STING agonist, activates the STING pathway in immune cells within the tumor microenvironment.[1] This leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[4] Activated IRF3 translocates to the nucleus, inducing the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[4][6] The secretion of these cytokines enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.[1]
Data Presentation
Table 1: In Vitro Potency of E7766
| Assay System | Parameter | IC50 Range (µM) | Reference |
| Human STING Genotypes | STING Activation | 0.15 - 0.79 | [2] |
Table 2: Preclinical In Vivo Efficacy of E7766
| Tumor Model | Treatment | Outcome | Reference |
| CT26 (Subcutaneous & Liver) | Single intratumoral injection | 90% tumor resolution, no recurrence >8 months | [2][7] |
| BCG-unresponsive NMIBC | Intravesical administration | Dose-dependent antitumor response, strong IFN-β induction | [2][7] |
| KRASG12D/+ Trp53-/- Sarcoma | Intratumoral injection | Durable tumor clearance, CD8+ T-cell infiltration | [4][5] |
Table 3: Pharmacodynamic Effects of Intratumoral E7766 in Humans (Phase I Study)
| Biomarker | Change Post-Treatment | Reference |
| Plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b | Transient increase within 10 hours post-injection | [8] |
| Tumor PD-L1 RNA levels | Increased in most patients with available paired samples | [9] |
| Tumor PD-L1 protein expression (CPS) | Increased in patients with available paired samples | [9] |
| Tumor CD8 expression (RNA and protein) | Increased in some patients | [8] |
| Tumor STING pathway gene expression | Increased | [8] |
Experimental Protocols
Protocol 1: Ex Vivo Tumor Slice Culture and Treatment with E7766
This protocol describes the generation of precision-cut tumor slices (PCTS) from fresh tumor tissue for ex vivo culture and treatment with E7766. This method preserves the tumor microenvironment, allowing for the study of drug effects on cellular interactions and signaling pathways.
Materials:
-
Fresh tumor tissue
-
Vibrating blade microtome (e.g., Leica VT1200S)
-
Culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1mM Sodium Pyruvate
-
E7766 (stock solution in a suitable solvent, e.g., DMSO)
-
6-well and 24-well tissue culture plates
-
Sterile dissecting tools
-
Sterile PBS
Procedure:
-
Tissue Preparation:
-
Collect fresh tumor tissue in sterile, ice-cold culture medium immediately after surgical resection.
-
In a sterile biosafety cabinet, wash the tissue with sterile, ice-cold PBS to remove any blood or debris.
-
Using sterile dissecting tools, trim the tissue to a suitable size for mounting on the microtome stage.
-
-
Tumor Slicing:
-
Prepare the vibrating blade microtome according to the manufacturer's instructions.
-
Mount the tumor tissue onto the specimen holder using a tissue adhesive.
-
Submerge the tissue in a bath of ice-cold culture medium.
-
Cut the tissue into 250-300 µm thick slices.
-
Carefully transfer the slices to a 6-well plate containing pre-warmed culture medium.
-
-
Slice Culture and Treatment:
-
Place the tumor slices onto sterile inserts in a 24-well plate containing 500 µL of pre-warmed culture medium per well.
-
Allow the slices to equilibrate in a humidified incubator at 37°C and 5% CO2 for 2-4 hours.
-
Prepare serial dilutions of E7766 in culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the medium with fresh medium containing the desired concentrations of E7766 or vehicle control.
-
Incubate the slices for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
At the end of the treatment period, collect the culture supernatants for cytokine analysis.
-
Harvest the tumor slices for downstream analysis (e.g., flow cytometry, immunofluorescence, or RNA extraction). Slices can be fixed in formalin for histology, dissociated into single-cell suspensions for flow cytometry, or snap-frozen for molecular analysis.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol details the preparation of single-cell suspensions from E7766-treated tumor slices and subsequent analysis of immune cell populations by flow cytometry.
Materials:
-
E7766-treated and control tumor slices
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Live/dead stain (e.g., Zombie Green)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD56)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest tumor slices and wash with sterile PBS.
-
Mince the slices into small pieces using sterile scissors or a scalpel.
-
Digest the tissue using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Staining:
-
Resuspend approximately 1x10^6 cells in 100 µL of FACS buffer.
-
Add the live/dead stain according to the manufacturer's instructions and incubate in the dark.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with an Fc blocking antibody.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes to identify and quantify different immune cell subsets (e.g., CD3+ T cells, CD4+ helper T cells, CD8+ cytotoxic T cells, and CD56+ NK cells).
-
Protocol 3: Multiplex Immunofluorescence of Tumor Microenvironment
This protocol allows for the spatial analysis of multiple protein markers within the tumor microenvironment of E7766-treated tumor slices, providing insights into cellular composition and activation states.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) E7766-treated and control tumor slices
-
Microscope slides
-
Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Protein blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., against pSTAT1, STING, F4/80, CD11b, CK19, CD8, PD-L1)
-
Secondary antibodies conjugated to different fluorophores
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope or slide scanner
Procedure:
-
Slide Preparation:
-
Cut 4-5 µm sections from the FFPE tumor slice blocks and mount them on charged microscope slides.
-
Deparaffinize the slides by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a pressure cooker or water bath according to standard protocols.
-
-
Staining:
-
Block non-specific antibody binding by incubating the slides with a protein blocking solution.
-
Incubate the slides with the primary antibody cocktail overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the corresponding fluorophore-conjugated secondary antibody cocktail in the dark.
-
Wash the slides with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a whole-slide scanner.
-
Use image analysis software to quantify the expression and co-localization of the different markers within the tumor microenvironment.
-
Protocol 4: Gene Expression Analysis by RNA Sequencing
This protocol describes the extraction of RNA from E7766-treated tumor slices for subsequent gene expression analysis by RNA sequencing, enabling a comprehensive understanding of the transcriptional changes induced by the drug.
Materials:
-
E7766-treated and control tumor slices
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
Reagents for library preparation and RNA sequencing
Procedure:
-
RNA Extraction:
-
Harvest tumor slices and immediately homogenize them in RNA lysis buffer.
-
Extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on a Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended for RNA sequencing.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the high-quality RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes and pathways modulated by E7766 treatment. Focus on genes related to the STING pathway, immune activation, and immune cell infiltration.
-
References
- 1. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for ex vivo culture of patient-derived tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. amaltherapeutics.com [amaltherapeutics.com]
- 8. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 9. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis in E7766 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models. By activating the STING signaling pathway, E7766 induces the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust innate and adaptive anti-tumor immune response. This document provides detailed application notes and protocols for the analysis of key pharmacodynamic and predictive biomarkers identified in the first-in-human phase I/Ib clinical trial of intratumoral E7766 in patients with advanced solid tumors (NCT04144140).
E7766 Mechanism of Action and Biomarker Rationale
E7766 activates the STING pathway, which triggers downstream signaling through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the production of type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines. These signaling molecules recruit and activate immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), promoting a T-cell-mediated anti-tumor immune response.
The biomarker strategy for E7766 clinical trials is designed to confirm target engagement, understand the pharmacodynamic effects of the drug, and identify potential predictive biomarkers of response. The key biomarkers analyzed include downstream cytokines, changes in gene expression in the tumor microenvironment, and infiltration of immune cells.
Data Presentation: Summary of Biomarker Analysis
The following tables summarize the key biomarkers and their changes observed in the E7766 phase I/Ib clinical trial. Please note that while the trends are reported in the literature, specific quantitative data such as mean fold changes are not extensively detailed in the publicly available information.
Table 1: Plasma Cytokine and Chemokine Modulation
| Biomarker | Assay Method | Timing of Measurement | Observed Change |
| IFN-α | Simoa (Single Molecule Array) | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| IFN-β | Simoa (Single Molecule Array) | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| IFN-γ | Electrochemiluminescence Multi-array | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| TNF-α | Electrochemiluminescence Multi-array | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| IL-6 | Electrochemiluminescence Multi-array | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| IP-10 (CXCL10) | Electrochemiluminescence Multi-array | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| MCP-1 (CCL2) | Electrochemiluminescence Multi-array | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
| MIP-1b (CCL4) | Electrochemiluminescence Multi-array | Pre-dose and post-dose (peak at ~10 hours) | Transient increase post-injection |
Table 2: Gene and Protein Expression Changes in Tumor Biopsies
| Biomarker | Assay Method | Sample Type | Observed Change |
| Interferon-related genes | RNA Sequencing | FFPE Tumor Tissue | Increased expression |
| STING pathway genes | RNA Sequencing | FFPE Tumor Tissue | Increased expression |
| PD-L1 | RNA Sequencing / Immunohistochemistry | FFPE Tumor Tissue | Increased expression at both RNA and protein levels in some patients |
| CD8 | RNA Sequencing / Immunohistochemistry | FFPE Tumor Tissue | Increased expression at both RNA and protein levels in some patients |
Visualizations: Signaling Pathway and Experimental Workflows
Caption: E7766 activates the STING signaling pathway, leading to cytokine production and anti-tumor immunity.
Caption: Workflow for biomarker sample collection, processing, and analysis in E7766 clinical trials.
Experimental Protocols
Multiplex Cytokine and Chemokine Analysis from Human Plasma
Principle: This protocol describes a bead-based multiplex immunoassay (e.g., Luminex) for the simultaneous quantification of multiple cytokines and chemokines in human plasma. Each bead set is conjugated with a specific capture antibody, and after incubation with the sample, a biotinylated detection antibody and streptavidin-phycoerythrin are used to generate a fluorescent signal proportional to the analyte concentration.
Materials:
-
Human plasma collected in EDTA or sodium citrate (B86180) tubes
-
Multiplex cytokine panel kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel)
-
Assay buffer
-
Wash buffer
-
Detection antibodies
-
Streptavidin-Phycoerythrin (SAPE)
-
Standard cocktails
-
Quality controls
-
96-well filter plates
-
Plate shaker
-
Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D)
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any debris.
-
Use the clear supernatant for the assay. Avoid multiple freeze-thaw cycles.
-
-
Reagent Preparation:
-
Reconstitute lyophilized standards and controls as per the kit manufacturer's instructions.
-
Prepare a serial dilution of the standard to generate a standard curve.
-
Prepare working solutions of wash buffer and detection antibodies.
-
-
Assay Procedure:
-
Pre-wet the 96-well filter plate with wash buffer and aspirate.
-
Add the antibody-immobilized beads to each well.
-
Add standards, controls, and plasma samples to the appropriate wells.
-
Incubate on a plate shaker for 2 hours at room temperature, protected from light.
-
Wash the plate twice with wash buffer.
-
Add the detection antibody cocktail to each well and incubate for 1 hour at room temperature with shaking.
-
Add SAPE to each well and incubate for 30 minutes at room temperature with shaking.
-
Wash the plate twice with wash buffer.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Use the instrument's software to calculate the median fluorescent intensity (MFI) for each analyte.
-
Generate a standard curve and determine the concentration of each analyte in the samples.
-
RNA Sequencing from FFPE Tumor Biopsies
Principle: This protocol outlines the steps for extracting RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, followed by library preparation and next-generation sequencing (NGS) to analyze gene expression profiles.
Materials:
-
FFPE tumor biopsy slides or blocks
-
Xylene and ethanol (B145695) series for deparaffinization
-
RNA extraction kit for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit)
-
DNase I
-
RNA quantification and quality control reagents (e.g., Qubit RNA HS Assay Kit, Agilent Bioanalyzer RNA 6000 Pico Kit)
-
RNA library preparation kit (e.g., Illumina TruSeq RNA Exome or similar)
-
NGS sequencer (e.g., Illumina NovaSeq)
Protocol:
-
Deparaffinization:
-
Treat FFPE sections with xylene to remove paraffin (B1166041).
-
Rehydrate the tissue through a series of ethanol washes of decreasing concentration.
-
-
RNA Extraction:
-
Lyse the tissue using a specialized lysis buffer and proteinase K digestion to reverse formalin cross-linking.
-
Treat the lysate with DNase I to remove contaminating DNA.
-
Bind the RNA to a silica (B1680970) membrane, wash, and elute in RNase-free water.
-
-
RNA Quality Control and Quantification:
-
Quantify the RNA yield using a fluorometric method (e.g., Qubit).
-
Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). Note that RNA from FFPE samples will be fragmented.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, adenylate 3' ends, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an NGS platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between pre- and on-treatment samples.
-
Immunohistochemistry for PD-L1 and CD8
Principle: This protocol describes the immunohistochemical (IHC) staining of FFPE tumor sections to detect the protein expression of PD-L1 and CD8. A primary antibody specific to the target protein is applied, followed by a secondary antibody conjugated to an enzyme that catalyzes a chromogenic reaction, allowing for visualization under a microscope.
Materials:
-
FFPE tumor biopsy slides
-
Deparaffinization and rehydration reagents (xylene, ethanol)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-PD-L1 clone 22C3, anti-CD8)
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB chromogen)
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Protocol:
-
Slide Preparation:
-
Cut 4-5 µm sections from the FFPE tumor block and mount on positively charged slides.
-
Bake the slides to adhere the tissue.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene followed by a graded series of ethanol to remove paraffin and rehydrate the tissue.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate the slides with the primary antibody (anti-PD-L1 or anti-CD8) at the optimal concentration and time.
-
Wash the slides.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides.
-
Apply the DAB chromogen and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Image Analysis and Scoring:
-
Scan the slides using a digital slide scanner or evaluate under a light microscope.
-
For PD-L1, score the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or a combined positive score (CPS).
-
For CD8, quantify the number of CD8-positive T cells per unit area or as a percentage of total cells in the tumor microenvironment.
-
Troubleshooting & Optimization
Technical Support Center: Optimizing E7766 Diammonium Salt Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use E7766 diammonium salt in their experiments. This resource offers troubleshooting advice for common solubility issues and detailed protocols for key applications, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended. For in vivo studies, an aqueous formulation is often necessary.
Q2: I'm observing precipitation when I dilute my E7766 DMSO stock solution into aqueous media for cell culture experiments. What should I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many small molecules. This "crashing out" occurs because the compound is less soluble in the aqueous environment once the DMSO is diluted. Here are several troubleshooting steps to prevent this:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]
-
Perform Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions. First, create an intermediate dilution of your E7766 stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium.[1]
-
Gentle Mixing and Warming: When making dilutions, add the E7766 solution drop-wise while gently vortexing or swirling the aqueous medium.[1] Using pre-warmed media (37°C) can also help improve solubility.[1]
-
Sonication: If you still observe particulates after dilution, brief sonication in a water bath can help to redissolve the compound.
Q3: My this compound powder is not dissolving completely in water. What can I do?
A3: this compound is soluble in water at 45 mg/mL, but it may require assistance to fully dissolve. Using an ultrasonic bath is recommended to facilitate dissolution.[2] Ensure you are using high-purity water and that the pH of the solution is appropriate, as pH can significantly influence the solubility of salt forms.[3]
Q4: How should I store this compound and its solutions?
A4: Proper storage is crucial to maintain the stability and activity of E7766.
-
Solid Powder: Store the solid compound at -20°C for long-term storage, sealed from moisture and light.[2]
-
In Solvent:
-
Store stock solutions in DMSO or water at -80°C for up to 6 months.[2]
-
For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2]
-
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1]
-
Q5: Should I filter my E7766 solutions?
A5: If you prepare a stock solution in water, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use in cell culture or in vivo applications.[2]
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 780.66 g/mol | |
| Formula | C₂₄H₃₂F₂N₁₂O₈P₂S₂ | |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 10 mM | [4] |
| Solubility in Water | 45 mg/mL (requires sonication) | [2] |
Table 2: In Vitro Activity of this compound
| Cell Line/Assay | Parameter | Value | Reference |
| Human PBMCs (7 genotypes) | IC₅₀ (IFNβ induction) | 0.15 - 0.79 µM | |
| Human STING Variants (WT, HAQ, AQ, REF) | EC₅₀ | 1.0 - 4.9 µM | [2] |
| THP-1 / C4-2 Co-culture | IFNβ Secretion | Dose-dependent increase |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of E7766 for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure for a 10 mM DMSO Stock Solution:
-
Calculate the required mass: Based on the molecular weight of this compound (780.66 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 7.81 mg of E7766.
-
Weigh the compound: Carefully weigh the calculated amount of E7766 powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term or -80°C for long-term storage, protected from light.[2]
Protocol 2: In Vitro STING Pathway Activation Assay
Objective: To assess the activation of the STING signaling pathway in cultured cells treated with E7766.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STING (pSTING), anti-STING, anti-phospho-TBK1 (pTBK1), anti-TBK1, anti-phospho-IRF3 (pIRF3), anti-IRF3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of E7766 in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.[1] Treat the cells with the desired concentrations of E7766 for the specified time (e.g., 1-6 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against pSTING, STING, pTBK1, TBK1, pIRF3, IRF3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: In Vivo Intratumoral Injection in a Murine Model
Objective: To administer E7766 directly into a tumor in a mouse model to evaluate its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous CT26 or B16-F10 tumors)
-
This compound formulated in a sterile, biocompatible vehicle (e.g., saline or PBS)
-
Insulin syringes with a 28-30 gauge needle
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to your institution's approved animal care and use protocol.
-
Tumor Measurement: Measure the tumor volume using calipers (Volume = (length x width²)/2).
-
Injection Site Preparation: Clean the skin overlying the tumor with 70% ethanol.
-
Drug Preparation: Prepare the desired dose of E7766 in the appropriate vehicle. The injection volume should be suitable for the tumor size (e.g., 20-50 µL for a 100-200 mm³ tumor).
-
Intratumoral Injection: Carefully insert the needle into the center of the tumor mass. Slowly inject the E7766 solution. To ensure even distribution, you can slowly withdraw the needle while injecting.
-
Post-Injection Monitoring: Monitor the animal for recovery from anesthesia. Observe the injection site for any immediate reactions. Measure tumor volume at regular intervals to assess treatment response.
Mandatory Visualizations
Caption: E7766 activates the STING signaling pathway.
Caption: General experimental workflow for E7766.
Caption: Troubleshooting logic for E7766 precipitation.
References
E7766 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of E7766, a novel macrocycle-bridged STING (Stimulator of Interferator Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for E7766?
A1: E7766 is a potent and pan-genotypic agonist of the STING protein.[1][2][3] Its primary mechanism involves binding to and activating the STING pathway, which is a crucial component of the innate immune system.[4] This activation leads to the phosphorylation of IRF3 and the activation of NF-κB, resulting in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[4] This cytokine cascade stimulates an anti-tumor immune response characterized by the activation of dendritic cells, enhanced antigen presentation, and the recruitment and activation of T cells and natural killer (NK) cells.[5][6]
Q2: Have any off-target effects of E7766 been reported in preclinical or clinical studies?
A2: Preclinical data suggests that E7766 is a highly specific and potent STING agonist.[2] In the first-in-human phase I/Ib clinical trial (NCT04144140), the most frequently reported treatment-related adverse events were chills, fever, and fatigue.[5][7][8] These are generally considered on-target effects consistent with the activation of the immune system and cytokine release, rather than off-target molecular interactions.[5] No maximum tolerated dose (MTD) was reached in this study.[5]
Q3: What are the common adverse events observed with E7766 in clinical trials?
A3: The most common treatment-related adverse events reported in the phase I/Ib trial of intratumoral E7766 were chills, fever, and fatigue.[5][7][8] These events are dose-dependent and consistent with the known pharmacodynamic effects of STING agonists, which involve the systemic release of cytokines like IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b.[5][6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of systemic cytokine release (e.g., in animal models) | On-target pharmacodynamic effect of STING activation. | - Titrate the dose of E7766 to the lowest effective concentration. - Monitor for signs of distress in animal models. - Consider co-administration of agents that can mitigate cytokine release syndrome, if appropriate for the experimental design. |
| Inconsistent or lack of in vitro response to E7766 | - Cell line does not express functional STING. - Incorrect dosage or incubation time. - Issues with the E7766 compound. | - Confirm STING expression and pathway functionality in your cell line using a positive control (e.g., cGAMP). - Perform a dose-response and time-course experiment to optimize conditions. - Verify the integrity and concentration of the E7766 stock solution. |
| Unexpected cell death in vitro | - High concentrations of E7766 may induce apoptosis in some cell lines. - On-target, excessive immune stimulation leading to cell death. | - Lower the concentration of E7766. - Use a cell line known to be responsive to STING agonists without significant toxicity. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. |
Quantitative Data Summary
Table 1: In Vitro Potency of E7766 Across Human STING Genotypes
| STING Genotype | EC50 of IFNβ Induction (µM) |
| WT | 0.15 - 0.79 |
| REF | 0.15 - 0.79 |
| HAQ | 0.15 - 0.79 |
| H232 | 0.15 - 0.79 |
| R232 | 0.15 - 0.79 |
| R293Q | 0.15 - 0.79 |
| G230A | 0.15 - 0.79 |
Data adapted from preclinical studies demonstrating pan-genotypic activity.[2]
Table 2: Common Treatment-Related Adverse Events (TRAEs) in Phase I/Ib Clinical Trial (NCT04144140)
| Adverse Event | Frequency in Non-Visceral Injections | Frequency in Visceral Injections |
| Chills | 50.0% | 85.7% |
| Fever | 40.0% | 85.7% |
| Fatigue | 30.0% | 35.7% |
Data from the first-in-human trial of intratumoral E7766.[5][7]
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
This protocol describes how to measure the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by quantifying the secretion of Interferon-β (IFN-β).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
E7766 (stock solution in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Differentiation: Add PMA to a final concentration of 100 ng/mL and incubate for 24-48 hours to differentiate the monocytes into macrophage-like cells.
-
Compound Preparation: Prepare serial dilutions of E7766 in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest E7766 dose.
-
Cell Treatment: Carefully remove the medium from the differentiated THP-1 cells and add 100 µL of the prepared E7766 dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
IFN-β Quantification: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Plot the IFN-β concentration against the E7766 concentration to determine the EC50 value.
Protocol 2: In Vivo Murine Model for Efficacy and Systemic Cytokine Response
This protocol outlines a general procedure for assessing the anti-tumor efficacy and systemic cytokine response following intratumoral administration of E7766 in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice).
Materials:
-
BALB/c mice
-
CT26 cells
-
Matrigel (optional)
-
E7766 solution in a sterile, injectable vehicle
-
Calipers for tumor measurement
-
Blood collection supplies (e.g., heparinized tubes)
-
Cytokine analysis platform (e.g., Luminex or ELISA)
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS (or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups. Administer E7766 intratumorally at the desired dose (e.g., 4 mg/kg) in a small volume (e.g., 50 µL).[9]
-
Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth delay or complete tumor regression.
-
Pharmacodynamic (Cytokine) Analysis:
-
At various time points post-injection (e.g., 2, 6, 24 hours), collect blood samples via retro-orbital or submandibular bleeding.
-
Process the blood to obtain plasma.
-
Measure the levels of key cytokines (e.g., IFN-β, CXCL10, TNF-α, IL-6) in the plasma using a multiplex immunoassay or individual ELISAs.
-
-
Data Analysis: Compare tumor growth curves between the treatment and control groups. Analyze the cytokine profiles to correlate with the anti-tumor response.
Visualizations
Caption: Simplified signaling pathway of E7766-mediated STING activation.
Caption: Workflow for investigating the on-target activity of E7766.
References
- 1. E-7766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
<
Disclaimer: Information regarding a specific compound designated "E7766" in the context of systemic inflammation is not readily available in the public scientific literature. Therefore, this technical support center guide utilizes Lipopolysaccharide (LPS) as a representative and well-characterized agent for inducing systemic inflammation in experimental settings. The principles, protocols, and troubleshooting advice provided herein are based on the extensive body of research available for LPS and are intended to serve as a valuable resource for researchers working with similar inflammation inducers.This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the mitigation of Lipopolysaccharide (LPS)-induced systemic inflammation in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is LPS and how does it induce systemic inflammation?
A1: Lipopolysaccharide (LPS), also known as endotoxin (B1171834), is a major component of the outer membrane of Gram-negative bacteria.[1][2][3] It is a potent activator of the innate immune system.[1] The inflammatory response to LPS is primarily mediated through its binding to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and monocytes.[1][3][4][5] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators.[3][6] When administered systemically, LPS can cause a widespread inflammatory response, mimicking aspects of sepsis and other inflammatory conditions.[3][7]
Q2: My in vivo model shows high variability in the inflammatory response to LPS. What are the potential causes?
A2: High variability in LPS-induced inflammation models is a common challenge. Several factors can contribute to this:
-
LPS Lot-to-Lot Variation: The biological activity of LPS can differ between manufacturing lots. It is crucial to quantify the endotoxin units (EU) of each new lot.[8]
-
Animal Strain and Sex: Different mouse or rat strains exhibit varying sensitivity to LPS. Sex-based differences in immune responses can also play a role.
-
Animal Health and Microbiome: The baseline immune status and gut microbiota composition of the animals can influence their response to an LPS challenge.
-
Injection Technique: Inconsistent intraperitoneal (i.p.) or intravenous (i.v.) injection technique can lead to variable dosing and absorption.
-
Environmental Factors: Stress from handling, housing conditions, and circadian rhythms can all impact the inflammatory response.
Q3: What are the key biomarkers to measure when assessing LPS-induced systemic inflammation?
A3: The choice of biomarkers depends on the specific research question and time points of interest. Commonly measured markers include:
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6 are key early-response cytokines. Their levels in serum or plasma typically peak within a few hours of LPS administration.[3][9]
-
Chemokines: MCP-1 (CCL2) and MIP-1α (CCL3) are important for recruiting immune cells to sites of inflammation.[9]
-
Anti-inflammatory Cytokines: IL-10 is a key anti-inflammatory cytokine that helps to regulate and resolve the inflammatory response.
-
Cellular Markers: Activation markers on immune cells (e.g., CD80/CD86 on macrophages) and quantification of immune cell populations in tissues can provide valuable insights.[10]
-
Clinical Signs: In animal models, monitoring for signs of sickness behavior, such as reduced activity, piloerection, and changes in body temperature, can be indicative of systemic inflammation.[8]
Q4: Can I use LPS to induce inflammation in cell culture? What cell lines are suitable?
A4: Yes, LPS is widely used to induce an inflammatory response in in vitro models. Suitable cell lines include:
-
Murine Macrophage Cell Lines: RAW 264.7 is a commonly used cell line that responds robustly to LPS.[11]
-
Human Monocytic Cell Lines: THP-1 cells, when differentiated into macrophage-like cells with PMA, are a standard model for studying human inflammatory responses to LPS.[10][12]
-
Primary Cells: Primary cultures of macrophages, monocytes, or microglia will also respond to LPS stimulation.[13]
It's important to note that some cell lines, particularly those of non-immune origin, may have low or absent TLR4 expression and will not respond to LPS.
Troubleshooting Guides
Issue 1: Inconsistent or No Inflammatory Response in Cell Culture
| Possible Cause | Troubleshooting Step |
| Low or Absent TLR4 Expression | Verify TLR4, MD-2, and CD14 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to be responsive to LPS, such as RAW 264.7 or differentiated THP-1 cells.[1] |
| LPS Inactivity | Purchase LPS from a reputable supplier. Reconstitute and store it according to the manufacturer's instructions. Test a new lot of LPS on a positive control cell line. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination. |
| Incorrect LPS Concentration | Perform a dose-response experiment to determine the optimal LPS concentration for your specific cell type and experimental endpoint. Concentrations can range from ng/mL to µg/mL.[14][15] |
| Serum Inhibition | Some components in fetal bovine serum (FBS) can bind to LPS and interfere with its activity. If you suspect this is an issue, try reducing the serum concentration or using a serum-free medium during LPS stimulation. |
Issue 2: High Mortality in In Vivo LPS Models
| Possible Cause | Troubleshooting Step |
| LPS Dose is Too High | The lethal dose of LPS can vary significantly between animal strains.[16] Perform a dose-finding study to determine a sublethal dose that induces a robust but survivable inflammatory response. Doses can range from µg/kg to mg/kg.[17][18][19][20] |
| Animal Strain Sensitivity | Be aware of the known LPS sensitivity of your chosen animal strain. For example, C57BL/6 mice are generally more resistant to LPS-induced shock than BALB/c mice. |
| Underlying Health Issues | Ensure that the animals are healthy and free from any underlying infections before starting the experiment. |
| Supportive Care | For severe inflammation models, providing supportive care such as subcutaneous fluids can help to reduce mortality. |
Experimental Protocols
Protocol 1: In Vitro Mitigation of LPS-Induced Cytokine Production
This protocol describes a general workflow for screening compounds for their ability to mitigate LPS-induced cytokine production in RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[11]
-
Pre-treatment: Pre-treat the cells with your test compound at various concentrations for 1 hour.[11] Include a vehicle control group.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 6-24 hours).[11]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell-free supernatant. Store at -80°C until analysis.[11]
-
Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[11]
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in cytokines is not due to cytotoxicity of your test compound.[11]
Protocol 2: In Vivo Murine Model of Systemic Inflammation
This protocol outlines a general procedure for inducing systemic inflammation in mice using LPS.
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
LPS Preparation: Dissolve E. coli LPS in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.[8]
-
LPS Administration: Inject the mice intraperitoneally (i.p.) with the LPS solution. A common dose to induce systemic inflammation is in the range of 1-5 mg/kg body weight.[18][19] Inject a control group with an equal volume of sterile PBS.
-
Monitoring: Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection, huddled posture).[8]
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-injection), collect blood via cardiac puncture for serum cytokine analysis. Tissues can also be harvested for histological or molecular analysis.
-
Cytokine Measurement: Separate serum from the blood and measure cytokine levels using ELISA or a multiplex bead array.[9]
Data Presentation
Table 1: Effect of Compound X on LPS-Induced Cytokine Production in RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control (Unstimulated) | 25.3 ± 5.1 | 15.8 ± 3.2 | 8.9 ± 2.1 | 100 |
| LPS (1 µg/mL) | 1850.6 ± 150.2 | 3245.1 ± 280.5 | 450.7 ± 55.3 | 98 ± 3 |
| LPS + Compound X (1 µM) | 1230.4 ± 110.8 | 2150.9 ± 195.4 | 310.2 ± 40.1 | 97 ± 4 |
| LPS + Compound X (10 µM) | 650.1 ± 75.6 | 1100.3 ± 120.7 | 150.8 ± 25.9 | 96 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Serum Cytokine Levels in Mice Following LPS Challenge
| Treatment Group | Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| PBS Control | 6 hours | 50.2 ± 10.5 | 35.7 ± 8.1 | 20.1 ± 5.3 |
| LPS (5 mg/kg) | 2 hours | 2500.8 ± 300.1 | 1500.4 ± 210.6 | 80.5 ± 15.2 |
| LPS (5 mg/kg) | 6 hours | 800.3 ± 95.7 | 5000.9 ± 650.3 | 450.6 ± 70.8 |
| LPS (5 mg/kg) | 24 hours | 150.6 ± 30.2 | 400.1 ± 65.9 | 120.3 ± 25.4 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: LPS-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production.
Caption: Workflow for screening anti-inflammatory compounds in vitro.
Caption: Troubleshooting logic for in vitro LPS stimulation experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS/TLR4 signal transduction pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 8. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 19. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imrpress.com [imrpress.com]
Improving E7766 stability in solution
Welcome to the technical support center for E7766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the STING (Stimulator of Interferon Genes) agonist E7766 in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on improving the stability and handling of E7766 in solution to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and what is its mechanism of action?
A1: E7766 is a potent, structurally novel, macrocycle-bridged STING agonist. Its unique structure provides enhanced chemical and metabolic stability compared to traditional cyclic dinucleotide STING agonists.[1][2] E7766 activates the STING signaling pathway, which is a crucial component of the innate immune system responsible for detecting cytosolic DNA.[1][3][4] Upon activation, STING triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5] This robust immune response can lead to the activation of various immune cells, including dendritic cells, T cells, and NK cells, ultimately promoting an anti-tumor immune response.[5][6][7]
Q2: What are the recommended storage conditions for E7766 solid compound and prepared stock solutions?
A2: For the solid (powder) form of E7766, it is recommended to store it at -20°C, sealed away from moisture and light. For prepared stock solutions, long-term storage at -80°C is advised for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[8] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the primary signaling pathway activated by E7766?
A3: E7766 primarily activates the cGAS-STING pathway. The binding of E7766 to the STING protein, which resides on the endoplasmic reticulum, induces a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of genes for type I interferons and other inflammatory cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to E7766 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with E7766, a novel pan-genotypic STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and how does it work?
A1: E7766 is a macrocycle-bridged STING agonist designed to activate the STING signaling pathway.[1][2][3] By binding to the STING protein, E7766 triggers a conformational change that leads to the activation of downstream signaling molecules, including TBK1 and IRF3. This cascade culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a crucial role in enhancing anti-tumor immunity by promoting the cross-presentation of tumor-associated antigens by dendritic cells, leading to the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1] E7766 has been shown to be potent across various human STING genotypes.[3]
Q2: What are the potential reasons for a suboptimal response to E7766 in my experimental model?
A2: A suboptimal response to E7766 can be multifactorial. Potential reasons include:
-
Dysfunctional STING Pathway: The anti-tumor effects of E7766 are dependent on a functional host STING pathway.[1] Mutations or downregulation of key components of the STING pathway (e.g., cGAS, STING, TBK1, IRF3) in immune cells within the tumor microenvironment can impair the response.
-
Immune-suppressive Tumor Microenvironment (TME): The presence of an immune-suppressive TME can counteract the pro-inflammatory signals induced by E7766. This can be mediated by regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint molecules like PD-L1.
-
Upregulation of Immune Regulatory Pathways: Activation of the STING pathway can paradoxically lead to the upregulation of negative feedback mechanisms and immune regulatory pathways, such as the PD-1/PD-L1 axis, indoleamine 2,3-dioxygenase (IDO), and cyclooxygenase-2 (COX2), which can dampen the anti-tumor immune response.[4][5][6]
-
Induction of Regulatory B cells: STING agonists have been shown to induce the expansion of regulatory B cells (Bregs) that can suppress NK cell function, thereby diminishing the overall anti-tumor response.[7]
-
Tumor Intrinsic Factors: While host STING is critical, certain tumor-intrinsic factors may contribute to resistance. However, studies have shown that tumor clearance can occur independently of tumor-intrinsic STING expression.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Inadequate drug concentration at the tumor site or rapid clearance can lead to a suboptimal response. The route of administration (e.g., intratumoral vs. systemic) and dosing schedule are critical parameters to optimize.
Q3: How can I assess if the STING pathway is activated in my experimental system after E7766 treatment?
A3: Several methods can be used to confirm STING pathway activation:
-
Western Blotting: Detect the phosphorylation of STING, TBK1, and IRF3 in cell lysates from treated cells or tumor tissue.
-
Cytokine/Chemokine Measurement: Measure the levels of type I interferons (IFN-α, IFN-β) and other STING-induced cytokines and chemokines (e.g., CXCL10, CCL5) in cell culture supernatants, plasma, or tumor homogenates using ELISA, multiplex assays, or qPCR.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to measure the upregulation of interferon-stimulated genes (ISGs) in response to E7766 treatment.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize the expression and localization of STING pathway components and downstream effectors in tissue sections.
Troubleshooting Guides
Issue 1: No or weak anti-tumor response observed with E7766 monotherapy in vivo.
| Potential Cause | Troubleshooting Steps |
| Dysfunctional host STING pathway | - Use a positive control STING agonist with known activity in your model system. - Characterize the STING pathway components in the relevant immune cells (e.g., dendritic cells, macrophages) from your animal model. |
| Highly immune-suppressive TME | - Characterize the immune cell infiltrate in the tumor microenvironment (e.g., by flow cytometry or IHC) to assess the presence of Tregs, MDSCs, and M2-like macrophages. - Consider combination therapy with agents that can modulate the TME, such as checkpoint inhibitors (anti-PD-1/PD-L1), IDO inhibitors, or COX2 inhibitors.[4][5][6] |
| Suboptimal dosing or administration | - Perform a dose-titration study to determine the optimal dose of E7766 for your model. - Optimize the route and frequency of administration. For solid tumors, intratumoral injection is often used to maximize local drug concentration and minimize systemic toxicity. |
| Rapid tumor growth kinetics | - Initiate E7766 treatment at an earlier stage of tumor development. - Consider combination with therapies that can slow tumor growth, such as chemotherapy or radiation. |
Issue 2: Initial anti-tumor response followed by tumor relapse.
| Potential Cause | Troubleshooting Steps |
| Acquired resistance through upregulation of immune checkpoints | - Analyze tumor tissue from relapsed tumors for the expression of PD-L1 and other checkpoint molecules. - Implement a combination therapy strategy with an anti-PD-1 or anti-PD-L1 antibody. Studies have shown that combining E7766 with anti-PD-1 can increase survival and tumor eradication rates.[1] |
| Induction of other immune-suppressive mechanisms | - Investigate the role of other regulatory pathways such as IDO and COX2 in the relapsed tumors. - Consider combination therapy with IDO inhibitors or COX2 inhibitors like celecoxib.[4][5] |
| Emergence of tumor cell clones with reduced immunogenicity | - Analyze the antigen presentation machinery (e.g., MHC class I expression) on tumor cells from relapsed tumors. - Consider therapies that can enhance tumor cell immunogenicity, such as radiation therapy. |
Data Presentation
Table 1: In Vitro Potency of E7766 Across Human STING Genotypes
| STING Genotype | EC50 (µM) |
| Wild-Type (WT) | 1.0 |
| HAQ | 2.2 |
| AQ | 1.2 |
| REF | 4.9 |
| Data derived from MedChemExpress product information and may require independent verification. |
Table 2: Preclinical Efficacy of E7766 in Combination with Anti-PD-1
| Treatment Group | Durable Tumor Clearance (%) | Reference |
| E7766 monotherapy | Not specified | [1] |
| Anti-PD-1 monotherapy | 0 | [1] |
| E7766 + Anti-PD-1 | 57 | [1] |
| Data from a murine model of soft tissue sarcoma.[1] |
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
-
Cell/Tissue Lysis: Lyse E7766-treated cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, STING, phospho-TBK1, TBK1, phospho-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Protocol 2: Analysis of the Tumor Immune Microenvironment by Flow Cytometry
-
Tumor Dissociation: Dissociate fresh tumor tissue into a single-cell suspension using a tumor dissociation kit or enzymatic digestion (e.g., collagenase, DNase).
-
Cell Staining:
-
Stain the single-cell suspension with a viability dye to exclude dead cells.
-
Perform surface staining with a panel of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, PD-1, PD-L1).
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the different immune cell populations and their expression of relevant markers.
-
Mandatory Visualizations
Caption: The STING signaling pathway activated by E7766.
Caption: Experimental workflow for investigating E7766 resistance.
Caption: Troubleshooting decision tree for E7766 therapy.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: E7766 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of the STING agonist, E7766.
Understanding E7766's Mechanism of Action
E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2][3] It functions by activating the STING pathway in immune cells, which in turn leads to the production of pro-inflammatory cytokines like interferons. This process enhances the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T lymphocytes (CTLs), resulting in a CTL-mediated immune response against tumor cells.[4] Therefore, E7766's cytotoxic effect on cancer cells is primarily indirect, mediated by an activated immune system.[5][6] This is a critical consideration for designing and interpreting cell viability assays.
Frequently Asked Questions (FAQs)
Q1: I treated my cancer cell line with E7766 directly, but I don't see any significant cell death. Is the compound not working?
A1: This is an expected result. E7766 exerts its anti-tumor effects primarily by activating an immune response, rather than through direct cytotoxicity to cancer cells.[5][6] To observe the cytotoxic effects of E7766, you need to perform a co-culture assay with immune cells (like PBMCs or specific T-cell populations) and your target cancer cell line.
Q2: What is a co-culture assay and why is it necessary for E7766?
A2: A co-culture assay involves culturing two or more different cell types together. For E7766, this typically means co-culturing immune cells (effector cells) with cancer cells (target cells). This setup allows E7766 to activate the immune cells, which then recognize and kill the cancer cells. This mimics the drug's in vivo mechanism of action.[4][7]
Q3: Which cell viability assay should I choose for my co-culture experiment?
A3: The choice of assay depends on your specific experimental setup and available equipment. Common options include:
-
Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells. They are relatively simple and high-throughput. However, it's important to ensure the signal is predominantly from the target cancer cells.
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which correlate with the number of metabolically active cells. They are highly sensitive.
-
Cytotoxicity Assays (LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[8]
-
Live-Cell Imaging and Flow Cytometry: These methods allow for more detailed analysis, distinguishing between live and dead target cells and providing information on immune cell activation.[7][9][10]
Q4: How can I differentiate between the viability of cancer cells and immune cells in my co-culture?
A4: This is a key challenge in co-culture assays. Here are a few strategies:
-
Cell Labeling: Pre-label your target cancer cells with a fluorescent dye (e.g., Calcein-AM for live cells) or a constitutively expressed fluorescent protein (e.g., GFP). This allows you to specifically measure the viability of the cancer cell population.
-
Effector-to-Target Ratio Optimization: Use an effector-to-target (E:T) ratio where the number of immune cells is not overwhelmingly higher than the cancer cells, to minimize their contribution to the overall signal in metabolic assays.
-
Flow Cytometry: Use cell-specific markers to distinguish between cancer cells and different immune cell populations, and a viability dye (like propidium (B1200493) iodide or 7-AAD) to assess cell death in each population.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Step |
| Phenol (B47542) Red Interference: Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays. | Use phenol red-free media for the assay incubation period. |
| Serum Interference: Components in serum can interact with assay reagents. | Minimize serum concentration during the assay or use serum-free media if your cells can tolerate it for the assay duration. |
| Microbial Contamination: Bacterial or yeast contamination can contribute to the metabolic signal. | Regularly check cell cultures for contamination. Use appropriate aseptic techniques. |
| High Cell Density: Too many cells can lead to a saturated signal. | Optimize the cell seeding density to ensure the signal falls within the linear range of the assay. |
Issue 2: Inconsistent Results and High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques to improve accuracy. |
| Edge Effects: Evaporation from wells on the edge of the plate can lead to variable results. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Reagent Mixing: Reagents not being uniformly distributed in the wells. | Gently mix the plate on an orbital shaker after adding reagents, avoiding cell detachment. |
| Cell Clumping: Adherent cells clumping together can lead to uneven growth and treatment exposure. | Ensure proper trypsinization and cell dissociation into a single-cell suspension before seeding.[2] |
Issue 3: Adherent Cancer Cells Detaching During Co-culture and Washing Steps
| Potential Cause | Troubleshooting Step |
| Gentle Washing: Vigorous washing can dislodge adherent cells. | When washing, add and remove solutions gently to the side of the well. Consider reducing the number of wash steps if possible.[8] |
| Immune Cell Activity: Activated immune cells can sometimes cause non-specific detachment of target cells. | Include a control with inactivated immune cells to assess baseline detachment. |
| Optimizing Co-culture Incubation Time: Prolonged co-culture can lead to overgrowth and detachment. | Perform a time-course experiment to determine the optimal co-culture duration. |
Experimental Protocols
Protocol 1: Co-culture Immune Cell-Mediated Cytotoxicity Assay (Colorimetric - MTS/WST-1)
This protocol outlines a general procedure for assessing E7766-mediated cytotoxicity using a co-culture system with a colorimetric readout.
Materials:
-
Target cancer cell line
-
Effector immune cells (e.g., human PBMCs)
-
Complete culture medium
-
Phenol red-free medium
-
E7766
-
MTS or WST-1 reagent
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Plate Target Cells: Seed your target cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare Effector Cells: Isolate and prepare your effector immune cells.
-
Co-culture Setup:
-
Remove the culture medium from the adhered target cells.
-
Add fresh medium containing your desired concentration of E7766.
-
Add the effector cells at the desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1, 25:1).
-
Controls:
-
Target cells only (no effector cells, no E7766)
-
Target cells + Effector cells (no E7766)
-
Target cells only + E7766 (to confirm lack of direct cytotoxicity)
-
Effector cells only (to measure their baseline metabolic activity)
-
Medium only (background control)
-
-
-
Incubation: Incubate the co-culture plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add MTS/WST-1 Reagent: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the results to the "Target cells only" control to calculate the percentage of cell viability.
-
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Co-culture setup as described in Protocol 1
-
LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Set up Co-culture: Follow steps 1-4 of Protocol 1. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells containing target cells 45 minutes before the end of the incubation period.
-
Collect Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add LDH Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (usually 490 nm) within 1 hour.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental wells, spontaneous LDH release (target cells + effector cells without E7766), and maximum LDH release controls.
Visualizations
Caption: E7766 STING-mediated anti-tumor immune response pathway.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 4. Immune Cell-Mediated Tumor Killing Assays I CRO services [explicyte.com]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune Cell Killing | Sartorius [sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 10. Immune Cell Tumor Killing Assay I T cell cytotoxicity I CRO services [explicyte.com]
E7766 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist E7766. The information is presented in a question-and-answer format to directly address potential issues encountered during dose-response curve optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and what is its mechanism of action?
E7766 is a potent and pan-genotypic macrocycle-bridged stimulator of interferon genes (STING) agonist.[1] Its mechanism of action involves binding to and activating the STING protein, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1] This activation triggers a signaling cascade, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1] This, in turn, stimulates an anti-tumor immune response.[2] E7766 has shown potent antitumor activity in preclinical models and is designed to have enhanced stability and binding affinity for various human STING genotypes.[1][3]
Q2: What is a typical effective concentration range for E7766 in in-vitro experiments?
The effective concentration of E7766 can vary depending on the cell type and the specific human STING genotype being studied. However, published data provides a general range. For instance, in human peripheral blood mononuclear cells (PBMCs), E7766 has demonstrated IC50 values ranging from 0.15 to 0.79 μM across seven major STING genotypes.[3] In cellular assays using different human STING variants, EC50 values have been reported to be between 1.0 and 4.9 μM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store E7766 for in-vitro use?
E7766 diammonium salt is soluble in water.[5] For stock solutions, it is recommended to store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), ensuring the container is sealed and protected from moisture and light.[5] When preparing working solutions, it is advisable to use an appropriate buffer for your cell culture system and to perform serial dilutions to achieve the desired concentrations.
Troubleshooting Guide
Problem 1: Low or no detectable response to E7766 treatment.
| Possible Cause | Troubleshooting Step |
| Cell line lacks or has low STING expression. | Verify STING (TMEM173) expression in your cell line at the protein level (e.g., via Western blot) or mRNA level (e.g., via RT-qPCR). If expression is low or absent, consider using a different cell line known to have robust STING expression (e.g., THP-1, RAW 264.7). |
| Suboptimal concentration of E7766. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Degraded E7766. | Ensure proper storage of your E7766 stock solution as recommended by the supplier.[5] Prepare fresh dilutions from a new stock vial to rule out degradation issues. |
| Incorrect assay endpoint or timing. | The kinetics of the STING pathway activation can vary. Measure downstream readouts at different time points (e.g., 6, 12, 24 hours) post-treatment to identify the peak response time for your specific endpoint (e.g., IFN-β secretion, IRF3 phosphorylation). |
| Issues with the readout assay. | Ensure your detection method (e.g., ELISA, reporter assay) is sensitive enough to detect the expected level of response. Include appropriate positive controls (e.g., another known STING agonist like 2'3'-cGAMP) to validate the assay's performance. |
Problem 2: High background signal in the dose-response assay.
| Possible Cause | Troubleshooting Step |
| Cell culture contamination. | Visually inspect your cell cultures for any signs of microbial contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Non-specific activation of the signaling pathway. | Ensure that the vehicle control (e.g., water or buffer used to dissolve E7766) does not induce a response. Some cell lines can be sensitive to the solvent. |
| Issues with the detection antibody or substrate in ELISA. | Use high-quality, validated antibodies and fresh substrate solutions. Optimize antibody concentrations and incubation times to reduce non-specific binding. |
| Autofluorescence of the compound or cells. | If using a fluorescence-based readout, check for any intrinsic fluorescence of E7766 at the excitation and emission wavelengths used. Also, ensure that the cell density is not too high, which can contribute to background fluorescence. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells from a consistent passage number range for all experiments. Ensure high cell viability (>95%) before seeding for an experiment. |
| Inconsistent E7766 preparation. | Prepare fresh dilutions of E7766 for each experiment from a well-characterized stock solution to avoid variability from freeze-thaw cycles. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of E7766 and other reagents. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Quantitative Data Presentation
The following table summarizes the reported in vitro potency of E7766 in different human STING variants and cell lines.
| Cell Type/STING Variant | Assay Type | Readout | Potency (EC50/IC50) | Reference |
| Human PBMCs (7 genotypes) | Cytokine Induction | IFN-β | IC50: 0.15 - 0.79 µM | [3] |
| Human STING (Wild-Type) | Cellular Assay | Not Specified | EC50: 1.0 µM | [4] |
| Human STING (HAQ variant) | Cellular Assay | Not Specified | EC50: 2.2 µM | [4] |
| Human STING (AQ variant) | Cellular Assay | Not Specified | EC50: 1.2 µM | [4] |
| Human STING (REF variant) | Cellular Assay | Not Specified | EC50: 4.9 µM | [4] |
Experimental Protocols
Representative Protocol for E7766 Dose-Response Curve Generation in THP-1 Cells
This protocol provides a general framework for determining the dose-response of E7766 by measuring IFN-β secretion from THP-1 cells, a human monocytic cell line with robust STING expression.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
This compound
-
Sterile, nuclease-free water or appropriate buffer for E7766 dissolution
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture THP-1 cells to a density of approximately 5 x 10^5 cells/mL.
-
Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to settle.
-
-
E7766 Preparation and Treatment:
-
Prepare a stock solution of E7766 in sterile, nuclease-free water (e.g., 10 mM).
-
Perform serial dilutions of the E7766 stock solution in complete culture medium to prepare a range of concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, 0.313 µM, and a vehicle control). Prepare these at 2x the final desired concentration.
-
Add 100 µL of each 2x E7766 dilution to the respective wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and the E7766 concentrations to their final desired values.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may need to be determined empirically (e.g., by testing 12, 24, and 48-hour time points).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-β concentration (y-axis) against the log of the E7766 concentration (x-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value, which represents the concentration of E7766 that elicits 50% of the maximal IFN-β response.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of E7766-mediated STING activation.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
E7766 Preclinical Development Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the preclinical development of E7766, a novel STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and what is its mechanism of action?
E7766 is a macrocycle-bridged STING agonist with potential immunoactivating and antineoplastic activities.[1] Upon administration, E7766 binds to and activates the STING pathway. This leads to the production of pro-inflammatory cytokines, including interferons, which in turn enhances the cross-presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), resulting in a CTL-mediated immune response against tumor cells.[1]
Q2: What makes E7766 different from other STING agonists?
E7766 is designed with a unique macrocycle bridge that provides conformational rigidity. This structural feature enhances its stability and affinity for STING, leading to increased efficacy compared to conventional STING agonists.[1] Notably, E7766 has demonstrated potent and consistent activity across various human STING genotypes.[2][3][4][5]
Q3: What are the main preclinical findings for E7766's anti-tumor activity?
Preclinical studies have shown that E7766 can induce complete regression or significant tumor growth delay in mouse models with single intratumoral injections.[6] For instance, in a dual CT26 tumor model (liver and subcutaneous), a single injection led to a 90% cure rate with no recurrence for over eight months.[2][3] The cured mice also developed a robust immune memory response.[2][3]
Q4: Is E7766 active against tumors that do not express STING?
Yes, studies have shown that the anti-tumor effects of E7766 are dependent on host STING expression, not necessarily tumor-intrinsic STING functionality.[7][8] This suggests that E7766 can still be effective in clearing tumors that have lost or downregulated STING expression.
Troubleshooting Guides
In Vitro & Cellular Assays
Q5: We are observing high variability in IFN-β induction in our human peripheral blood mononuclear cell (PBMC) assays. What could be the cause?
-
Genetic Variation: While E7766 is designed for pan-genotypic activity, different human STING genotypes can still exhibit some variability in response.[2][3][4][5] Ensure you have characterized the STING genotypes of your donor PBMCs if possible.
-
Cell Viability: High concentrations of E7766 or prolonged incubation times may lead to cytotoxicity in some donor cells. Perform a dose-response and time-course experiment to determine the optimal concentration and duration that maximizes IFN-β production without significantly impacting cell viability.
-
Assay Interference: Ensure that components of your cell culture medium or the vehicle for E7766 are not interfering with your IFN-β ELISA or qPCR assay. Run appropriate vehicle controls.
Q6: We are not seeing significant tumor cell death in our co-culture experiments with E7766-treated immune cells. What should we check?
-
Immune Cell Activation: First, confirm that your immune cells (e.g., PBMCs, dendritic cells) are being activated by E7766 by measuring cytokine production (e.g., IFN-β, CXCL10).
-
Effector to Target Ratio: The ratio of immune cells to tumor cells is critical. You may need to optimize this ratio to see a significant cytotoxic effect.
-
Tumor Cell Sensitivity: Some tumor cell lines may be inherently resistant to CTL-mediated killing. Consider using a more sensitive tumor cell line as a positive control.
-
Timing: The activation of an adaptive immune response takes time. Ensure your co-culture experiment is long enough for T-cell activation, proliferation, and subsequent killing of tumor cells.
In Vivo Experiments
Q7: We are observing toxicity in our mouse models at higher doses of E7766. How can we mitigate this?
Toxicity, and in some cases, the need for euthanasia, has been observed at intratumoral doses exceeding 4 mg/kg in some murine models.[7]
-
Dose Titration: It is crucial to perform a thorough dose-titration study to identify the maximum tolerated dose (MTD) in your specific mouse model and tumor type.
-
Route of Administration: The primary route of administration in preclinical studies demonstrating high efficacy is intratumoral injection.[2][3][6] Systemic administration may lead to different toxicity profiles.
-
Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of systemic inflammation. Consider collecting blood for cytokine analysis to monitor for cytokine release syndrome.
Q8: We are not observing a significant abscopal effect (regression of untreated tumors) in our dual tumor models. What could be the reason?
-
Insufficient Immune Activation: The generation of a systemic anti-tumor immune response is necessary for the abscopal effect. Ensure that the intratumoral injection of E7766 is leading to robust local immune activation, as evidenced by cytokine production and immune cell infiltration in the treated tumor.
-
Tumor Microenvironment of Distal Tumor: The microenvironment of the untreated tumor may be highly immunosuppressive, preventing the infiltration and function of activated T-cells. Consider combination therapies, such as checkpoint inhibitors, to overcome this resistance.[9]
-
Timing of Assessment: The development of an abscopal effect can be delayed compared to the response in the injected tumor. Ensure you are monitoring the growth of the distal tumor over a sufficient period.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Human PBMCs) | 0.15 - 0.79 µM | Across seven human STING genotypes | [2][3][4] |
| Cure Rate (CT26 dual tumor model) | 90% | Single intratumoral injection | [2][3][6] |
| Toxicity Threshold (intratumoral) | > 4 mg/kg | Doses exceeding this resulted in toxicity in a murine sarcoma model. | [7] |
Experimental Protocols & Visualizations
E7766 Signaling Pathway
The activation of the STING pathway by E7766 initiates a signaling cascade that bridges innate and adaptive immunity.
Caption: E7766 activates the STING pathway in immune cells.
General In Vivo Efficacy Study Workflow
A typical workflow for assessing the in vivo efficacy of E7766 in a syngeneic mouse tumor model.
Caption: Workflow for an in vivo E7766 efficacy study.
Protocol: IFN-β Induction Assay in Human PBMCs
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
E7766 Treatment: Prepare serial dilutions of E7766 in the cell culture medium. Add the desired concentrations of E7766 to the plated PBMCs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
IFN-β Measurement: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the E7766 concentration to determine the dose-response relationship and calculate the IC50.[2][3][4]
References
- 1. Facebook [cancer.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting E7766 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the STING agonist E7766. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and how does it work?
E7766 is a macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] It is designed to activate the STING signaling pathway, which in turn leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This activation of the innate immune system can lead to a potent anti-tumor response.[3][4] E7766 is noted for its enhanced stability and ability to activate various human STING genotypes.[5][6]
Q2: We are observing high variability in our in vitro potency assays. What could be the cause?
Several factors can contribute to variability in in vitro assays:
-
Cell Line Integrity: Ensure your cell lines have not been passaged excessively and are routinely tested for mycoplasma contamination.
-
STING Genotype: Different cell lines may express different STING genotypes, which could potentially influence responsiveness, although E7766 is designed to be a pan-genotypic agonist.[5][7][8][9]
-
Compound Handling: E7766 is a macrocyclic molecule.[2] Ensure proper reconstitution and storage of the compound to maintain its activity. Refer to the manufacturer's instructions for solubility and stability information.
-
Assay Timing: The kinetics of STING activation and downstream cytokine production can vary between cell lines. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.
Q3: Our in vivo tumor models are showing inconsistent tumor regression with E7766 treatment. What should we check?
Inconsistent in vivo results can stem from several sources:
-
Tumor Microenvironment: The immune composition of the tumor microenvironment can significantly impact the efficacy of STING agonists. "Immunologically cold" tumors with low immune cell infiltration may show a less robust response.[3][10]
-
Host STING Expression: Studies have shown that the anti-tumor effects of E7766 are dependent on host STING expression, not necessarily tumor-intrinsic STING expression.[3][10] Therefore, the immune competency of the animal model is critical.
-
Drug Administration: Intratumoral injection technique is crucial. Inconsistent delivery of E7766 within the tumor can lead to variable responses.
-
Dosage: Dose-dependent effects have been observed in preclinical models.[5] It is important to perform dose-titration studies to identify the optimal therapeutic window for your specific tumor model.[10][11]
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation in vitro
If you are not observing the expected activation of the STING pathway (e.g., no increase in IFN-β or p-IRF3), consider the following troubleshooting steps:
Troubleshooting Workflow for In Vitro STING Activation
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E7766-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel STING (Stimulator of Interferon Genes) agonist, E7766. The information is based on available preclinical data from animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of E7766?
A1: E7766 is a macrocycle-bridged STING agonist.[1][2] It is designed to bind to and activate the STING protein, which is a key mediator of innate immunity. Activation of STING triggers a signaling cascade that results in the production of type I interferons (such as IFNβ) and other pro-inflammatory cytokines and chemokines (like CXCL10).[1][2] This robust immune response, particularly the recruitment and activation of CD8+ T-cells, is responsible for its anti-tumor effects.[3]
Q2: Has toxicity been observed with E7766 in animal models?
A2: Yes, dose-dependent toxicity has been observed. While several studies report no serious adverse effects at therapeutic doses,[1][2] a dose-escalation study in a murine sarcoma model identified a clear toxicity threshold.[3]
Q3: What is the reported toxic dose of E7766 in mice?
A3: In a KRASG12D/+ Trp53-/- murine sarcoma model, intratumoral (i.t.) administration of E7766 at doses exceeding 4 mg/kg resulted in toxicity that required euthanasia within the first week of therapy.[3] Doses at or below 4 mg/kg were reported to be non-toxic in this model.[3]
Q4: What are the typical signs of toxicity to monitor for in animals treated with E7766?
A4: While detailed preclinical toxicology reports are not extensively published, researchers should monitor for general signs of systemic toxicity, which may include:
-
Significant weight loss
-
Reduced activity or lethargy
-
Ruffled fur
-
Changes in food and water consumption
-
Signs of cytokine release syndrome (e.g., fever, labored breathing), which has been observed in human clinical trials with E7766.[4][5][6][7]
It is crucial to establish clear humane endpoints for euthanasia in your study protocol based on these and other institutional guidelines.
Q5: Are there any known off-target effects of E7766?
A5: The available literature primarily focuses on the on-target effects of STING activation. As a potent immune agonist, E7766 is expected to induce a strong inflammatory response. While this is desired within the tumor microenvironment, systemic exposure could potentially lead to widespread inflammation and related toxicities. Researchers should carefully consider the route of administration to limit systemic exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse events within the first week of treatment. | The administered dose of E7766 may be too high for the specific animal model or tumor type. | Verify the dose calculation and administration accuracy. Consider performing a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. Based on published data, ensure intratumoral doses do not exceed 4 mg/kg.[3] |
| Significant weight loss (>15%) post-injection. | Systemic inflammatory response due to drug leakage from the tumor or an overly robust local immune reaction. | Monitor animal health closely. Consider reducing the dose in subsequent cohorts. Evaluate if the injection technique can be refined to minimize leakage. Supportive care as per institutional guidelines may be required. |
| No observable anti-tumor effect. | The administered dose may be too low. The tumor model may be resistant to STING-mediated immunotherapy. | Confirm the activity of your E7766 batch. If the dose is low, consider a modest dose escalation, not to exceed the 4 mg/kg i.t. toxicity threshold.[3] Analyze the tumor microenvironment to ensure the presence of immune cells necessary for a STING-mediated response. |
| Inconsistent results between animals. | Variability in intratumoral injection accuracy. Differences in tumor size at the time of treatment. | Standardize the injection procedure to ensure consistent delivery to the tumor core. Ensure tumors are within a narrow size range at the start of the experiment. Increase cohort size to improve statistical power. |
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for E7766 found in the cited preclinical studies.
| Animal Model | Administration Route | Dose | Observed Toxicity | Reference |
| KRASG12D/+ Trp53-/- Murine Sarcoma | Intratumoral (i.t.) | > 4 mg/kg | Toxicity requiring euthanasia within the first week of therapy. | [3] |
| KRASG12D/+ Trp53-/- Murine Sarcoma | Intratumoral (i.t.) | 4 mg/kg | No toxicity observed. | [3] |
| Orthotopic Mouse Bladder Cancer | Intravesical | Not specified | No serious adverse effects reported. | [1][2] |
| Subcutaneous CT26 Colon Carcinoma | Intratumoral (i.t.) | Not specified | No serious adverse effects reported. | [1] |
Experimental Protocols
Key Experiment: Dose-Titration Survival Study for Intratumoral E7766
This protocol is adapted from the methodology described by Hildebrand et al. (2025) for determining the toxic dose of E7766.[3]
-
Animal Model: Immune-competent mice (e.g., C57BL/6) are engrafted with a syngeneic tumor cell line (e.g., KRASG12D/+ Trp53-/- sarcoma cells) in a subcutaneous or orthotopic location.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Animals are randomized into treatment and control cohorts.
-
Dose Preparation: E7766 is reconstituted in a sterile vehicle solution (e.g., saline) to achieve the desired concentrations for injection.
-
Dose Escalation Cohorts:
-
Cohort 1: Vehicle control (e.g., saline).
-
Cohort 2: 3 mg/kg E7766.
-
Cohort 3: 4 mg/kg E7766.
-
Cohort 4: 9 mg/kg E7766 (or other doses exceeding 4 mg/kg).
-
-
Administration: A single intratumoral injection of the prepared E7766 solution or vehicle is administered directly into the tumor mass.
-
Monitoring and Endpoints:
-
Toxicity: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and overall health status.
-
Survival: The primary endpoint is survival. Animals are euthanized if they meet predefined humane endpoints (e.g., >20% weight loss, tumor ulceration, or signs of severe distress) or at the end of the study period.
-
Tumor Volume: Tumor growth is measured regularly (e.g., 2-3 times per week) using calipers.
-
Visualizations
Caption: E7766-activated STING signaling pathway.
Caption: Experimental workflow for E7766 toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STING Agonists: E7766 vs. Cyclic Dinucleotides
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, which mimic the natural ligands of the STING protein, can induce a potent anti-tumor immune response. This guide provides an objective comparison of E7766, a novel macrocycle-bridged STING agonist, with conventional cyclic dinucleotides (CDNs), supported by experimental data.
At a Glance: E7766 vs. Cyclic Dinucleotides
| Feature | E7766 | Cyclic Dinucleotides (CDNs) |
| Structure | Macrocycle-bridged synthetic cyclic dinucleotide | Natural or synthetic cyclic structures of two nucleotides (e.g., cGAMP, c-di-GMP, c-di-AMP)[1] |
| Mechanism of Action | Binds to and activates the STING protein, inducing downstream signaling.[2] | Natural ligands that bind to and activate the STING protein.[1][3] |
| Key Advantages | Enhanced stability, higher STING affinity, and pan-genotypic activity across major human STING variants.[2][4][5][6][7][8] | Well-characterized natural activators of the STING pathway.[1] |
| Limitations | As a synthetic molecule, long-term effects are still under investigation. | Poor stability, low cell penetrability, and potential for off-target inflammatory responses.[9][10][11] |
In-Depth Performance Comparison
Potency and Pan-Genotypic Activity
E7766 has demonstrated superior potency and a broader activity profile across different human STING genetic variants compared to reference CDNs.[5][6][8] This is a critical advantage as the efficacy of some CDNs can be limited in certain STING genotypes.[4]
| STING Agonist | IC50 Range across Human STING Genotypes (μM) |
| E7766 | 0.15 - 0.79[6][8][12] |
| Reference CDN | 1.88 - >50[8][12] |
Anti-Tumor Efficacy in Preclinical Models
In vivo studies have consistently shown that E7766 induces more robust and durable anti-tumor responses compared to other STING agonists, including CDNs.
| Study Parameter | E7766 | ML RR-S2 CDA (CDN) | Reference |
| Durable Tumor Clearance (Monotherapy) | Resulted in durable tumor clearance.[13] | Significantly increased survival time, but did not result in durable tumor clearance.[13] | [13] |
| Tumor Clearance with anti-PD-1 | 57% of mice eradicated their tumors.[13] | 27% of mice eradicated their tumors.[13] | [13] |
| Tumor Regression (CT26 Model) | 90% of tumors resolved with no recurrence for over 8 months after a single injection.[5][6] | Not reported in the same study. | [5][6] |
Signaling Pathway and Experimental Workflow
Activation of the STING pathway by either E7766 or CDNs initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.
Caption: The STING signaling pathway activated by E7766 and CDNs.
A typical experimental workflow to compare the efficacy of STING agonists involves in vitro characterization followed by in vivo tumor model studies.
Caption: A generalized experimental workflow for comparing STING agonists.
Key Experimental Protocols
STING Binding Assay (HTRF-based)
This protocol describes a competitive binding assay to determine the affinity of compounds for the STING protein.
Materials:
-
Recombinant His-tagged human STING protein
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Terbium-cryptate labeled anti-His antibody and a d2-labeled STING ligand)
-
Test compounds (E7766, CDNs)
-
Assay buffer
-
384-well low volume white plates
Procedure:
-
Dispense test compounds or standards into the wells of the 384-well plate.
-
Add the recombinant human STING protein to each well.
-
Add the pre-mixed HTRF detection reagents (anti-His-Tb and ligand-d2).
-
Incubate the plate for a specified time (e.g., 3 hours) at room temperature, protected from light.[14]
-
Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the binding affinity of the test compound.
Cytokine Induction Assay (ELISA)
This protocol measures the production of cytokines, such as IFN-β, from immune cells following stimulation with STING agonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
STING agonists (E7766, CDNs)
-
ELISA kit for the cytokine of interest (e.g., IFN-β)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the STING agonists.
-
Add the agonist dilutions or a vehicle control to the cells.
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C and 5% CO2.[15]
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.[15][16]
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of STING agonists in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonists (E7766, CDNs) formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, E7766, CDN).
-
Administer the treatments, typically via intratumoral injection, at specified doses and schedules.
-
Measure tumor volume regularly using calipers.
-
Monitor the survival of the mice.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunophenotyping).
Logical Comparison Framework
The decision to use E7766 or a conventional CDN in research or drug development depends on the specific goals of the study.
Caption: A decision framework for selecting a STING agonist.
Conclusion
E7766 represents a significant advancement in the development of STING agonists. Its unique macrocycle-bridged structure confers enhanced stability, superior potency, and broader activity across different STING genotypes compared to conventional cyclic dinucleotides.[2][4][7] These properties have translated into more robust and durable anti-tumor responses in preclinical models.[5][13] While CDNs remain valuable tools for studying the fundamental biology of the STING pathway, E7766 offers a more potent and potentially more clinically translatable option for cancer immunotherapy. The choice between these agonists will ultimately depend on the specific objectives of the research or therapeutic development program.
References
- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel Cyclic Dinucleotide Analogues as STING Agonists - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemically Inducible Cyclic Dinucleotides as Self-Deliverable STING Agonists with Enhanced Antitumor Immunity. | Semantic Scholar [semanticscholar.org]
- 10. Supramolecular Cyclic Dinucleotide Nanoparticles for STING-Mediated Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 13. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
E7766: A Potent STING Agonist Reshaping Tumor Microenvironments for Enhanced Anti-Cancer Immunity
A comparative analysis of the novel macrocycle-bridged STING agonist, E7766, reveals its superior efficacy in fostering robust anti-tumor responses across diverse and immunologically challenging tumor microenvironments. This guide provides an in-depth comparison with other STING agonists, supported by preclinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.
E7766 is a structurally unique, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant promise in preclinical cancer models.[1][2] Its distinct architecture confers enhanced stability and binding affinity to the STING protein, leading to potent, pan-genotypic activation of the STING pathway.[1][3] This activation within immune cells of the tumor microenvironment (TME) triggers a cascade of events, culminating in a powerful, T-cell mediated eradication of cancer cells.[3][4]
Mechanism of Action: Igniting the Anti-Tumor Immune Response
E7766 functions by directly binding to and activating the STING protein, a critical component of the innate immune system.[3] This binding event, occurring within immune cells such as dendritic cells (DCs) in the TME, initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][5] These signaling molecules are instrumental in bridging the innate and adaptive immune systems.
The produced IFN-β enhances the cross-presentation of tumor-associated antigens (TAAs) by DCs to cytotoxic T lymphocytes (CTLs).[3] This process primes the CTLs to recognize and eliminate tumor cells. The efficacy of E7766 is critically dependent on the host's STING pathway and the subsequent infiltration and activation of CD8+ T-cells, while interestingly, it appears to be independent of STING expression within the tumor cells themselves.[4][6][7]
Comparative Efficacy in Preclinical Tumor Models
E7766 has demonstrated superior anti-tumor efficacy compared to other STING agonists in various preclinical models, particularly in immunologically "cold" tumors that are typically resistant to immunotherapy.
Colon Carcinoma (CT26 Model)
In the CT26 colon carcinoma model, a single intratumoral injection of E7766 in mice with dual subcutaneous and liver tumors resulted in a remarkable 90% cure rate, with no tumor recurrence for over eight months.[8][9] This highlights its potent systemic anti-tumor effects. The table below compares the efficacy of E7766 with other STING agonists in the CT26 model.
| STING Agonist | Tumor Model | Administration | Key Efficacy Results | Citation(s) |
| E7766 | CT26 (dual liver and subcutaneous) | Intratumoral (single injection) | 90% cure rate, no recurrence for >8 months. | [8][9] |
| BMS-986301 | CT26 and MC38 | Intratumoral | >90% complete regression in injected and non-injected tumors. | [10] |
| ADU-S100 (MIW815) | CT26 | Intratumoral | 13% complete regression. | [10] |
| ADU-S100 (MIW815) | CT26 | Intratumoral (20 µg and 40 µg) | Significant tumor suppression. 100% survival in the 40 µg group vs 71.4% in control. | [5][11] |
| ALG-031048 | CT26 | Intratumoral (3 doses) | 90% complete tumor regression. | [6] |
Soft Tissue Sarcoma (KP Murine Model)
Soft tissue sarcomas (STS) often present an immunosuppressive TME, making them notoriously difficult to treat with immunotherapy.[4] In a genetically engineered murine model of soft tissue sarcoma (KrasG12D/+ Trp53-/-), E7766 was compared with two other translational STING agonists, ML RR-S2 CDA and MSA-2. While all three agonists increased survival time, only E7766 led to durable, complete tumor clearance.[4][12] This superior efficacy was associated with a significant infiltration of CD8+ T-cells and the induction of an activated lymphocyte transcriptomic signature within the TME.[4]
| STING Agonist | Tumor Model | Administration | Key Efficacy Results | Citation(s) |
| E7766 | KrasG12D/+ Trp53-/- Sarcoma | Intratumoral | Durable, complete tumor clearance. | [4][12] |
| ML RR-S2 CDA | KrasG12D/+ Trp53-/- Sarcoma | Intratumoral | Increased survival time, but no durable tumor clearance. | [4] |
| MSA-2 | KrasG12D/+ Trp53-/- Sarcoma | Intratumoral | Increased survival time, but no durable tumor clearance. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols for the key preclinical studies cited.
CT26 Colon Carcinoma Model
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 CT26 cells into the flank. For dual tumor models, cells were also injected into the liver.[8][13]
-
Treatment: Intratumoral injection of STING agonists when tumors reached a specified volume (e.g., 50-120 mm³).[13][14] Dosages and schedules varied between studies. For E7766, a single injection was administered.[8] For others like ADU-S100, multiple doses were often used.[6]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Survival rates and tumor regression were key endpoints.[5][6]
Soft Tissue Sarcoma (KP) Model
-
Cell Line: KP cell line derived from a KrasG12D/+ Trp53-/- genetically engineered mouse model of soft tissue sarcoma.[4]
-
Animal Model: Syngeneic mice compatible with the KP cell line.[4]
-
Tumor Implantation: Orthotopic injection of KP cells into the gastrocnemius muscle.[4]
-
Treatment: Intratumoral administration of E7766, ML RR-S2 CDA, or MSA-2. Dose titration studies were performed to determine optimal therapeutic doses.[4]
-
Efficacy Assessment: Survival was the primary endpoint. Tumor immune cell infiltration and transcriptomic changes were analyzed by flow cytometry and RNA sequencing of tumor tissue.[4]
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral STING activation causes durable immunogenic tumor eradication in the KP soft tissue sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating E7766 On-Target Effects in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of E7766, a novel STING (Stimulator of Interferator of Interferon Genes) agonist, with other alternative STING agonists in tumor models. The information presented is supported by experimental data to aid in the evaluation and potential application of E7766 in cancer immunotherapy research and development.
Introduction to E7766 and STING Agonism
The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists are molecules designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an influx of immune cells into the tumor microenvironment.
E7766 is a structurally novel, macrocycle-bridged STING agonist that has demonstrated potent, pan-genotypic activity, meaning it can effectively activate a wide range of human STING genetic variants.[1][2] This characteristic is a potential advantage over some earlier STING agonists that have shown variable activity across different genotypes.[1]
Comparative Analysis of On-Target Effects
The on-target efficacy of STING agonists can be evaluated by their ability to induce a pro-inflammatory tumor microenvironment, leading to tumor regression. This section compares E7766 with other STING agonists based on key performance indicators from preclinical studies.
Pan-Genotypic Potency
A significant on-target feature of E7766 is its consistent potency across various human STING genotypes. In human peripheral blood mononuclear cells (PBMCs), E7766 demonstrated potent and consistent activity across seven tested human STING genotypes, with IC50 values ranging from 0.15 to 0.79 μM.[1] In contrast, a reference cyclic dinucleotide (CDN) STING agonist showed weaker and more variable potency, with IC50 values ranging from 1.88 μM to over 50 μM.[1]
| STING Agonist | Human STING Genotypes | IC50 Range (μM) in human PBMCs | Reference |
| E7766 | 7 genotypes | 0.15 - 0.79 | [1] |
| Reference CDN | 7 genotypes | 1.88 - >50 | [1] |
In Vivo Anti-Tumor Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of E7766. A single intratumoral injection of E7766 in a dual-tumor (liver and subcutaneous) CT26 colon cancer mouse model resulted in a 90% cure rate without recurrence for over 8 months.[1][3] Furthermore, a comparative study in a sarcoma model showed that E7766 was superior to other translational STING agonists in inducing durable tumor clearance.[4]
| STING Agonist | Tumor Model | Key Outcomes | Reference |
| E7766 | Sarcoma (orthotopic) | Durable tumor clearance | [4] |
| ML RR-S2 CDA (CDN) | Sarcoma (orthotopic) | Increased survival, no durable clearance | [4] |
| MSA-2 (non-nucleotide) | Sarcoma (orthotopic) | Increased survival, no durable clearance | [4] |
| E7766 | CT26 Colon Carcinoma (dual tumor) | 90% cure rate, long-term immunity | [1][3] |
| BMS-986301 | CT26, MC38 | >90% complete regression in injected and non-injected tumors | [5] |
| ADU-S100 | CT26, MC38 | 13% complete regression in injected and non-injected tumors | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Tumor Models and Intratumoral Administration
-
Animal Models: Studies commonly use syngeneic mouse models, such as BALB/c mice for CT26 colon carcinoma and C57BL/6 mice for sarcoma models, to ensure a competent immune system.[1][4]
-
Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.[4][6]
-
Treatment Schedule: Once tumors reach a palpable size (e.g., 50-100 mm³), intratumoral injections of the STING agonist or vehicle control are administered.[4][6] Dosing can be a single administration or multiple doses over a set period. For E7766, a single intratumoral injection has been shown to be effective.[1]
-
Dosage: The dosage of E7766 in preclinical studies has ranged from 3-9 mg/kg for survival studies, with an operational dose of 4 mg/kg used for combination therapy and immune characterization experiments.[4]
Pharmacodynamic Assessments
-
Tumor Growth and Survival: Tumor volume is measured regularly using calipers, and animal survival is monitored over time.[4][7]
-
Immune Cell Infiltration Analysis: Tumors are harvested at specified time points post-treatment, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80) for analysis by flow cytometry.[4]
-
Cytokine and Chemokine Measurement:
-
In Tumor: Tumor tissues can be homogenized, and cytokine/chemokine levels in the supernatant measured by ELISA or multiplex assays.[8]
-
Systemic: Blood samples are collected to measure plasma cytokine levels (e.g., IFN-β, CXCL10) using ELISA or similar techniques.[1]
-
Gene Expression: RNA can be extracted from tumor tissue and analyzed by RT-qPCR or RNA sequencing to quantify the expression of genes related to the STING pathway and immune activation.[9]
-
Conclusion
E7766 is a potent, pan-genotypic STING agonist that demonstrates significant on-target anti-tumor effects in preclinical models. Its ability to consistently activate various STING genotypes and induce durable tumor regression, in some cases with a single intratumoral dose, positions it as a promising candidate for cancer immunotherapy. The comparative data presented in this guide highlights the potential advantages of E7766 over some other STING agonists. The provided experimental protocols offer a foundation for researchers to further validate and explore the on-target effects of E7766 in their own tumor models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral STING Agonist Injection Combined with Irreversible Electroporation Delays Tumor Growth in a Model of Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of STING Agonists: An In Vivo Performance Guide
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" ones by robustly initiating an innate immune response.[1] This response, characterized by the production of type I interferons (IFNs) and pro-inflammatory cytokines, bridges the gap between innate and adaptive immunity, leading to the priming of tumor-specific T cells.[2][3][4]
A variety of STING agonists, including cyclic dinucleotides (CDNs) and novel non-CDN small molecules, are in development. However, their preclinical performance can vary significantly based on chemical structure, potency, and pharmacokinetic properties.[5] This guide provides a head-to-head comparison of prominent STING agonists based on published in vivo preclinical data, offering researchers a data-driven resource for selecting and evaluating these critical immunotherapy candidates.
The STING Signaling Pathway
The canonical cGAS-STING signaling pathway is a central mechanism for detecting cytosolic DNA, a key danger signal associated with cellular damage or infection. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[6] This molecule binds directly to STING, a transmembrane protein on the endoplasmic reticulum, inducing its activation and translocation. Activated STING recruits and phosphorylates TANK-binding kinase 1 (TBK1), which in turn phosphorylates transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB).[5] This cascade culminates in the expression of type I IFNs and other cytokines that orchestrate a powerful anti-tumor immune response.[5][7]
In Vivo Anti-Tumor Efficacy: Comparative Data
The anti-tumor activity of STING agonists is the most critical preclinical endpoint. The following tables summarize comparative efficacy data from syngeneic mouse tumor models.
Table 1: Complete Response (CR) Rates in CT26 Colon Carcinoma Model
| STING Agonist | Comparison Agonist | CR Rate (Agonist) | CR Rate (Comparison) | Mouse Strain | Administration Route | Source |
| ALG-031048 | ADU-S100 | 90% | 44% | BALB/c | Intratumoral (IT) | [4] |
| BMS-986301 | ADU-S100 | >90% | 13% | Not Specified | Intratumoral (IT) | [8] |
Table 2: Tumor Growth Inhibition in Various Models
| STING Agonist | Tumor Model | Key Outcome | Administration Route | Source |
| diABZI | Colorectal Cancer | Significantly inhibits tumor growth. | Systemic | [9] |
| ADU-S100 + Radiation | Esophageal Adenocarcinoma (Rat) | 50.8% decrease in tumor volume. | Intratumoral (IT) | [10] |
| ADU-S100 (alone) | Esophageal Adenocarcinoma (Rat) | 30.1% decrease in tumor volume. | Intratumoral (IT) | [10] |
| MSA-2 | B16F10 Melanoma | 37.2% inhibition (primary tumor). | Intratumoral (IT) | [6] |
| SB 11285 | Syngeneic Models | Significantly higher tumor growth inhibition vs. control. | Intratumoral (IT) | [4] |
Comparative Insights
-
Next-Generation CDNs Show Superiority: Newer synthetic CDNs like ALG-031048 and BMS-986301 have demonstrated markedly superior anti-tumor activity compared to the first-generation agonist ADU-S100 in head-to-head studies.[4][8] ALG-031048, for instance, achieved complete tumor regression in 90% of animals in a colon carcinoma model, more than doubling the response rate of ADU-S100.[4]
-
Potency of Non-CDN Agonists: The non-CDN agonist diABZI is noted for its high potency and ability to be administered systemically, which may expand the clinical applicability of STING agonists beyond intratumoral injection.[3][7][9]
-
Murine-Specific Agonists: DMXAA is a potent activator of murine STING but fails to bind the human protein, making it a useful tool for murine studies but not a viable human therapeutic.[4] This highlights the importance of using agonists with confirmed activity against human STING variants in translational research.
Experimental Methodologies
Rigorous and standardized experimental protocols are essential for the accurate comparison of STING agonists in vivo.
General In Vivo Anti-Tumor Efficacy Protocol
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.[3]
-
Tumor Cell Implantation:
-
Cell Lines: Syngeneic tumor cell lines are chosen to match the mouse strain's genetic background (e.g., CT26 colon carcinoma for BALB/c mice, B16-F10 melanoma for C57BL/6 mice).
-
Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are implanted subcutaneously into the flank of immunocompetent mice.
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow until they reach a predetermined palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and control (vehicle) groups.
-
-
STING Agonist Administration:
-
The agonist is administered according to the study design. The route can be intratumoral (IT), subcutaneous (SC), intravenous (IV), or intraperitoneal (IP).
-
Dosing and schedule are critical variables (e.g., 50 µg, IT, twice a week for two weeks).
-
-
Monitoring and Endpoints:
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period. Survival is also a key endpoint.
-
-
Data Analysis:
-
Mean tumor volumes for each group are plotted over time.
-
Statistical analyses (e.g., ANOVA) are performed to determine the significance of tumor growth inhibition.
-
The percentage of tumor-free mice (complete response) is calculated.
-
Cytokine Analysis Protocol
-
Objective: To quantify the induction of key cytokines (e.g., IFN-β, TNF-α, IL-6) following STING agonist administration.
-
Methodology:
-
Sample Collection: Blood (for serum) or tissues (e.g., tumor, draining lymph nodes) are collected at specific time points after agonist administration (e.g., 5, 24, 72 hours).[5]
-
Sample Processing: Tissues are homogenized, and serum is separated from whole blood.
-
Quantification: Cytokine levels are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative real-time PCR (qRT-PCR) for mRNA transcript levels.[5]
-
Analysis: Cytokine concentrations or fold-changes in gene expression are compared between treatment and control groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. invivogen.com [invivogen.com]
- 10. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. However, the polymorphic nature of the human STING protein presents a significant challenge, as different genotypes can exhibit varied responses to STING agonists. This guide provides a comprehensive comparison of the activity of E7766, a novel STING agonist, across different human STING genotypes, supported by experimental data and detailed protocols.
E7766: Overcoming the Challenge of STING Polymorphism
E7766 is a structurally novel, macrocycle-bridged STING agonist designed for enhanced binding affinity and stability.[1] A key advantage of E7766 is its ability to potently and consistently activate the STING pathway across a wide range of human STING genotypes.[1][2] This "pan-genotypic" activity contrasts with earlier cyclic dinucleotide (CDN) STING agonists, which have shown reduced efficacy in certain common STING variants.[2]
Comparative Activity of E7766 Across Human STING Genotypes
The efficacy of E7766 has been evaluated across several key human STING genotypes. The most common variants include the wild-type (WT), R232H, HAQ (containing R71H, G230A, and R293Q substitutions), AQ (G230A and R293Q), and Q (R293Q). The table below summarizes the in vitro activity of E7766 in activating these STING variants, as measured by the half-maximal effective concentration (EC50) for interferon-beta (IFN-β) induction.
| Human STING Genotype | E7766 EC50 (µM) | Reference STING Agonist (CDN) IC50 (µM) |
| Wild-type (WT) | 1.0[3] | 1.88 - >50[2] |
| HAQ | 2.2[3] | 1.88 - >50[2] |
| AQ | 1.2[3] | 1.88 - >50[2] |
| REF (R232H) | 4.9[3] | Inactive[4] |
Note: Data for the reference STING agonist is presented as a range of IC50 values across seven genotypes, highlighting its variability. For the REF genotype, it was found to be inactive.[2][4]
Studies have demonstrated that E7766 consistently activates various STING genotypes with an IC50 range of 0.15-0.79 μM in human peripheral blood mononuclear cells (PBMCs).[2] This demonstrates a significant advantage over reference CDN agonists, which exhibit weaker and more variable potency across different genotypes.[2]
STING Signaling Pathway and E7766 Mechanism of Action
E7766 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade. This culminates in the production of type I interferons and other pro-inflammatory cytokines that are crucial for initiating an anti-tumor immune response.
Caption: STING signaling pathway activated by E7766.
Experimental Protocols
The following is a representative protocol for assessing the activity of STING agonists like E7766 by measuring IFN-β production in human PBMCs.
Objective: To determine the dose-dependent activation of the STING pathway by E7766 in human PBMCs from donors with different STING genotypes.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human peripheral blood from healthy donors (with known STING genotypes)
-
E7766 (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Isolation of PBMCs:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in 200 µL of complete RPMI 1640 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to adhere.
-
-
Stimulation with E7766:
-
Prepare a stock solution of E7766 in DMSO.
-
Perform serial dilutions of the E7766 stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest E7766 concentration) and a positive control (e.g., a known STING agonist).
-
Carefully remove the medium from the wells and add 200 µL of the prepared E7766 dilutions or controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Collection of Supernatant:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until the ELISA is performed.
-
-
IFN-β ELISA:
-
Perform the human IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants and standards to the antibody-coated plate, followed by incubation, washing, addition of a detection antibody, a substrate solution, and finally a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known IFN-β standards.
-
Calculate the concentration of IFN-β in each sample from the standard curve.
-
Plot the IFN-β concentration against the log of the E7766 concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (four-parameter logistic curve fit).
-
Caption: Workflow for assessing E7766 activity in PBMCs.
Conclusion
E7766 represents a significant advancement in the development of STING-targeted cancer immunotherapies. Its demonstrated pan-genotypic activity addresses a key limitation of earlier STING agonists, offering the potential for broader efficacy across the patient population. The consistent and potent activation of various human STING genotypes, as evidenced by the presented data, underscores its promise as a therapeutic candidate. The provided experimental protocol offers a framework for researchers to further investigate the activity of E7766 and other novel STING agonists.
References
E7766: A Comparative Analysis of Cross-reactivity with Other Immune Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist E7766 with agonists of other key innate immune pathways. While direct cross-reactivity studies on E7766 are not extensively available in the public domain, this document synthesizes available data on its high potency and specificity for the STING pathway, alongside comparative data for well-characterized agonists of Toll-like Receptors (TLRs) and RIG-I-like Receptors (RLRs). This allows for an indirect assessment of E7766's selectivity.
High Specificity and Potency of E7766
E7766 is a novel macrocycle-bridged STING agonist designed for high-affinity binding to various STING protein isoforms.[1] Published data consistently highlights its high specificity and potent agonist activity in both human and mouse STING systems.[1][2] This specificity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and associated toxicities.
Quantitative Comparison of Agonist Potency
The following table summarizes the potency of E7766 on the STING pathway and compares it with the effective concentrations of various well-characterized agonists for other innate immune signaling pathways. The high potency of E7766 on its target, STING, in the sub-micromolar range, underscores its targeted activity.
| Agonist | Primary Pathway | Target Receptor(s) | Effective Concentration (EC50/IC50) | Cell System/Assay |
| E7766 | STING Pathway | STING | 0.15 - 0.79 µM (IC50) | Human PBMCs (across 7 genotypes) [1][2] |
| Pam3CSK4 | TLR Pathway | TLR1/TLR2 | ~0.1 - 1 µg/mL | Mouse B Cells[3][4] |
| Poly(I:C) (HMW) | TLR Pathway | TLR3 | ~10 - 100 µg/mL | Human Precision-Cut Lung Slices[5][6][7][8] |
| Lipopolysaccharide (LPS) | TLR Pathway | TLR4 | ~100 ng/mL | HEK293-Blue hTLR4 cells[9][10][11][12] |
| R848 (Resiquimod) | TLR Pathway | TLR7/TLR8 | ~14.1 nM (EC50) for M1 polarization; ~66.6 ng/mL (EC50) for NF-κB activation | Macrophages; HEK293 cells[13][14][15][16][17] |
| CpG ODN 2006 | TLR Pathway | TLR9 | Not specified | Human PBMCs, B cells, pDCs[18][19][20] |
| 3p-hpRNA | RLR Pathway | RIG-I | ~250 ng/mL | Umbilical Cord Mesenchymal Stromal Cells[21][22][23][24][25] |
Signaling Pathways Overview
The diagrams below, generated using Graphviz, illustrate the canonical signaling pathway for STING, which is the primary target of E7766, and for comparison, the general signaling pathways for TLRs and RLRs.
Caption: The STING signaling pathway activated by E7766.
Caption: General overview of TLR and RLR signaling pathways.
Experimental Protocols
While specific cross-reactivity protocols for E7766 are proprietary, a general methodology for assessing the specificity of an innate immune agonist is outlined below. This type of experimental workflow would be employed to generate the comparative data presented.
Protocol: In Vitro Specificity Assay for Innate Immune Agonists
Objective: To determine the specificity of a test agonist (e.g., E7766) for its target receptor compared to other innate immune receptors (e.g., TLRs, RLRs).
Materials:
-
HEK-293 cells stably expressing a single human innate immune receptor (e.g., STING, TLR2/1, TLR3, TLR4, TLR7, TLR8, TLR9) and a reporter gene (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase).
-
Test agonist (E7766).
-
Control agonists for each receptor (e.g., Pam3CSK4 for TLR2/1, Poly(I:C) for TLR3, LPS for TLR4, R848 for TLR7/8, CpG ODN for TLR9, 3p-hpRNA for RIG-I).
-
Cell culture medium and supplements.
-
Transfection reagent (for RLR agonists).
-
Reporter gene detection reagents.
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Method:
-
Cell Seeding: Seed the various HEK-293 reporter cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Agonist Preparation: Prepare serial dilutions of the test agonist (E7766) and each control agonist in cell culture medium.
-
Cell Treatment:
-
For STING and TLR-expressing cells: Remove the overnight culture medium and add the prepared agonist dilutions.
-
For RIG-I-expressing cells: The RLR agonist (3p-hpRNA) needs to be delivered to the cytoplasm. Complex the agonist with a suitable transfection reagent according to the manufacturer's instructions before adding to the cells.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay:
-
SEAP Reporter: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.
-
Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
For each agonist and cell line, plot the reporter signal against the agonist concentration.
-
Calculate the EC50 or IC50 value for each agonist on its specific target receptor.
-
Assess the activity of the test agonist (E7766) on the non-target receptor cell lines. A significantly higher EC50/IC50 value (or no activity) on non-target receptors compared to the STING-expressing cells indicates high specificity.
-
Caption: A general experimental workflow for determining agonist specificity.
Conclusion
Based on the available data, E7766 is a highly potent and specific STING agonist. While direct experimental evidence of its cross-reactivity with other immune pathways like TLRs and RLRs is limited in publicly accessible literature, its high potency in the sub-micromolar range for STING activation across multiple genotypes strongly suggests a favorable selectivity profile.[1][2] The comparative data provided in this guide, placing the potency of E7766 in the context of other well-established innate immune agonists, further supports its targeted mechanism of action. Future studies with comprehensive selectivity panel screening will be valuable to definitively quantify the cross-reactivity profile of E7766.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR3 activation stimulates cytokine secretion without altering agonist-induced human small airway contraction or relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 3 agonist poly(I:C)-induced antiviral response in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. invivogen.com [invivogen.com]
- 17. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. invivogen.com [invivogen.com]
- 21. invivogen.com [invivogen.com]
- 22. RIG-I Activation by a Designer Short RNA Ligand Protects Human Immune Cells against Dengue Virus Infection without Causing Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial Antiviral Signaling Protein Activation by Retinoic Acid-Inducible Gene I Agonist Triggers Potent Antiviral Defense in Umbilical Cord Mesenchymal Stromal Cells Without Compromising Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of RLR-Mediated Antiviral Responses of Human Dendritic Cells by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. db.cngb.org [db.cngb.org]
E7766 Demonstrates Superior Efficacy in Preclinical Immunotherapy-Resistant Cancer Models
A novel macrocycle-bridged STING (Stimulator of Interferator of Interferon Genes) agonist, E7766, is showing significant promise in overcoming resistance to immunotherapy in preclinical cancer models. Head-to-head comparisons reveal its superior ability to induce durable tumor clearance and robust anti-tumor immunity compared to other STING agonists.
For researchers and drug development professionals navigating the challenges of immunotherapy resistance, E7766 presents a compelling therapeutic strategy. This guide provides an objective comparison of E7766's performance against other STING agonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid in understanding its mechanism and potential.
Superior Tumor Control and Survival in a Sarcoma Model
In a comparative study using an orthotopic mouse model of soft tissue sarcoma (STS), a tumor type known for its poor response to immunotherapy, E7766 demonstrated markedly superior efficacy over two other classes of STING agonists: a cyclic dinucleotide (CDN) agonist (ML RR-S2 CDA) and a non-nucleotide agonist (MSA-2).[1]
A single intratumoral injection of E7766 resulted in durable tumor clearance and long-term survival in a significant percentage of treated mice.[1] In contrast, while the other STING agonists showed some level of tumor growth delay, they failed to produce the same curative effect.[1]
| Treatment Group | Median Survival (Days) | % Survival (Day 60) |
| Vehicle (Control) | 21 | 0% |
| ML RR-S2 CDA (CDN) | 28 | 0% |
| MSA-2 | 25 | 0% |
| E7766 | Not Reached | ~40% |
| Table 1: Comparative Survival in an Immunotherapy-Resistant Sarcoma Model. Data from a head-to-head preclinical study highlights the superior survival benefit of E7766 compared to other STING agonists in an orthotopic soft tissue sarcoma model.[1] |
Potent Anti-Tumor Activity in Diverse Immunotherapy-Resistant Models
E7766's efficacy is not limited to sarcoma models. Preclinical studies have shown its potent anti-tumor activity in various immunotherapy-resistant settings:
-
CT26 Colon Carcinoma: In a murine model of colon cancer, a single intratumoral injection of E7766 in mice with both subcutaneous and liver tumors led to the resolution of tumors in 90% of the animals, with no recurrence observed for over eight months.[2] This demonstrates a potent systemic anti-tumor effect.
-
BCG-Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC): Intravesical administration of E7766 in a mouse model mimicking BCG-unresponsive NMIBC resulted in a dose-dependent and curative anti-tumor response.[3] This is particularly significant as BCG failure represents a major clinical challenge.
Mechanism of Action: A Structurally Novel, Pan-Genotypic STING Agonist
E7766 is a macrocycle-bridged STING agonist, a structural feature that enhances its binding affinity and stability.[4] This unique design allows for potent and consistent activation of the STING pathway across all major human STING genetic variants, a limitation of some other STING agonists.[3]
Activation of the STING pathway by E7766 initiates a cascade of immune responses crucial for overcoming immunotherapy resistance:
-
Type I Interferon Production: E7766 robustly induces the production of type I interferons (IFN-α and IFN-β), which are critical for priming an anti-tumor immune response.[1]
-
Dendritic Cell Activation: It promotes the maturation and activation of dendritic cells (DCs), the primary antigen-presenting cells that initiate T-cell responses.
-
T-Cell and NK Cell Infiltration: Treatment with E7766 leads to increased infiltration of cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells into the tumor microenvironment.[1][3] These are the primary effector cells responsible for killing cancer cells.
-
Immune Memory: E7766-treated animals that achieved complete tumor regression were resistant to tumor rechallenge, indicating the development of a long-lasting anti-tumor immune memory.[3]
Comparison with Other STING Agonists
While several STING agonists are in development, E7766 distinguishes itself through its potent, pan-genotypic activity and demonstrated superiority in head-to-head preclinical comparisons.
| STING Agonist | Class | Key Preclinical Findings in Immunotherapy-Resistant Models |
| E7766 | Macrocycle-Bridged | Superior survival and durable tumor clearance in sarcoma; potent efficacy in CT26 colon and BCG-unresponsive NMIBC models.[1][2][3] |
| ML RR-S2 CDA | Cyclic Dinucleotide | Delayed tumor growth but no durable cures in sarcoma model.[1] |
| MSA-2 | Non-nucleotide | Limited efficacy in sarcoma model.[1] |
| SNX281 | Small Molecule | Complete tumor regression in CT26 model with systemic administration.[5] |
| XMT-2056 | Antibody-Drug Conjugate | Efficacy in HER2-high and HER2-low expressing models.[6] |
| Table 2: Comparison of Preclinical Efficacy of Various STING Agonists. |
Experimental Protocols
Orthotopic Soft Tissue Sarcoma Model
-
Cell Line: A syngeneic murine undifferentiated pleomorphic sarcoma (UPS) cell line was used.
-
Animal Model: Immune-competent mice were orthotopically engrafted with the UPS cell line in the hindlimb muscle.[7]
-
Treatment: Mice with established tumors received a single intratumoral injection of E7766, ML RR-S2 CDA, MSA-2, or a vehicle control.[1]
-
Endpoints: Tumor volume was measured regularly. Overall survival was the primary endpoint.[1] A subset of surviving mice were re-challenged with tumor cells to assess for immune memory.[7]
Intratumoral Injection Procedure
-
Preparation: E7766 and other STING agonists were formulated in a sterile vehicle suitable for injection.
-
Administration: Using a fine-gauge needle, a precise volume of the drug solution was slowly injected directly into the center of the established tumor.[8] Care was taken to ensure the entire dose was delivered within the tumor mass.
-
Monitoring: Animals were monitored for any adverse reactions post-injection.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excised tumors were mechanically and enzymatically dissociated into a single-cell suspension.[9]
-
Cell Staining: The single-cell suspension was stained with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, NK1.1).[10]
-
Flow Cytometry: Stained cells were analyzed using a flow cytometer to quantify the percentage and absolute number of different immune cell populations within the tumor.
Conclusion
E7766 stands out as a highly potent STING agonist with a compelling preclinical data package in immunotherapy-resistant cancer models. Its unique macrocycle-bridged structure confers pan-genotypic activity and enhanced stability, leading to superior anti-tumor efficacy and the induction of durable immune memory compared to other STING agonists in head-to-head studies. For researchers in oncology and immunotherapy, E7766 represents a promising avenue for overcoming the significant clinical challenge of resistance to current immunotherapies. Further clinical investigation of E7766 is warranted to translate these promising preclinical findings into benefits for patients with difficult-to-treat cancers.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. Key Considerations for Tumor-Infiltrating Lymphocyte Research | KCAS Bio [kcasbio.com]
- 9. Expanded Tumor-infiltrating Lymphocytes From Soft Tissue Sarcoma Have Tumor-specific Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
A Comparative Guide: E7766 vs. Standard-of-Care Immunotherapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel STING (Stimulator of Interferon Genes) agonist, E7766, with established standard-of-care immunotherapies. As the landscape of immuno-oncology evolves, understanding the performance and mechanisms of emerging therapeutics in relation to current standards is paramount for advancing cancer treatment. This document synthesizes preclinical and early clinical data for E7766 and contrasts it with the established efficacy and safety profiles of approved immune checkpoint inhibitors.
Executive Summary
E7766 is a macrocycle-bridged STING agonist designed to activate the innate immune system, leading to a potent anti-tumor response. Unlike immune checkpoint inhibitors that primarily target adaptive immunity, E7766 works by stimulating the production of type I interferons and other pro-inflammatory cytokines, thereby remodeling the tumor microenvironment and inducing a robust T-cell response. Preclinical data suggests that E7766 holds promise in overcoming resistance to current immunotherapies, particularly in immunologically "cold" tumors. While direct comparative clinical trial data is not yet available, this guide offers a foundational comparison based on existing evidence.
Mechanism of Action: A Tale of Two Pathways
Standard-of-care immunotherapies, such as PD-1/PD-L1 and CTLA-4 inhibitors, function by releasing the "brakes" on the adaptive immune system, allowing T-cells to recognize and attack cancer cells more effectively. E7766, on the other hand, activates the innate immune system through the STING pathway, which acts as a crucial sensor of cytosolic DNA.
E7766: Igniting the Innate Immune Response
E7766 directly binds to and activates the STING protein, triggering a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This leads to the recruitment and activation of dendritic cells (DCs) and cytotoxic T-lymphocytes (CTLs) within the tumor microenvironment, effectively turning a "cold" tumor "hot."
Caption: E7766 signaling pathway.
Standard-of-Care: Releasing the Brakes on Adaptive Immunity
Immune checkpoint inhibitors like pembrolizumab (B1139204) (anti-PD-1), nivolumab (B1139203) (anti-PD-1), and ipilimumab (anti-CTLA-4) work by blocking inhibitory signals that cancer cells exploit to evade the immune system. This restores the ability of activated T-cells to eliminate tumor cells.
Caption: Checkpoint inhibitor mechanism.
Preclinical Efficacy of E7766
Preclinical studies have demonstrated the potent anti-tumor activity of E7766 in various cancer models, including those known to be resistant to standard immunotherapies.
| Tumor Model | Key Findings | Supporting Data |
| Murine Soft Tissue Sarcoma (STS) | E7766 resulted in durable tumor clearance and induced CD8+ T-cell infiltration.[1][2] Combination with anti-PD-1 therapy increased survival frequencies.[1] | - 57% of mice with STS tumors were eradicated with E7766 + anti-PD-1 combination therapy.[1]- E7766 monotherapy significantly increased survival time.[1][2] |
| CT26 Colon Carcinoma | A single intratumoral injection of E7766 led to the resolution of 90% of tumors in mice with both subcutaneous and liver tumors, with no recurrence for over 8 months.[3][4][5] | - 90% cure rate with a single injection.[3][5] |
| Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical administration of E7766 showed dose-dependent and curative effects in BCG-unresponsive models.[5][6][7] It induced robust IFNβ and CXCL10 levels in the bladder.[6][7] | - Induced effective immunologic memory in treated animals.[6]- Efficacious in models resistant to BCG and anti-PD-1 agents.[6] |
Clinical Performance: E7766 vs. Standard-of-Care
Direct head-to-head clinical trials are not yet available. The following tables summarize data from the E7766 Phase 1 trial and pivotal trials of approved checkpoint inhibitors in advanced solid tumors.
E7766 (Phase 1 Data)
| Trial | Tumor Types | Key Efficacy Results | Key Safety Findings |
| NCT04144140 | Advanced Solid Tumors and Lymphomas | - Best overall response: Stable Disease in 33.3% of patients.[8][9] - Median Progression-Free Survival (PFS): 1.25 months.[8] - Median Overall Survival (OS): 13.96 months.[8] | - Most frequent treatment-related adverse events (TRAEs): chills, fever, and fatigue.[8][9] |
Standard-of-Care Checkpoint Inhibitors (Pivotal Trial Data)
| Drug (Trial) | Tumor Types | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pembrolizumab (KEYNOTE-001) | Advanced NSCLC | 19.4% (previously treated)[10] | 3.7 months (previously treated)[10] | 12.0 months (previously treated)[10] |
| Nivolumab + Ipilimumab (CheckMate 067) | Advanced Melanoma | 58%[11][12][13][14][15] | 11.5 months[11][13][14] | 72.1 months[11] |
| Nivolumab (CheckMate 037) | Advanced Melanoma | 27%[16] | 3.1 months[16] | 16 months[16] |
| Atezolizumab + Chemo (IMpower150) | Advanced NSCLC | 49.2% | 8.3 months | 19.2 months |
| Durvalumab (PACIFIC) | Stage III NSCLC | 28.4% | 16.8 months | Not Reached |
Experimental Protocols
E7766 Preclinical Sarcoma Study
-
Animal Model: Orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma.[1]
-
Cell Line: KP sarcoma cells.[1]
-
Treatment: Intratumoral (i.t.) administration of E7766 at doses ranging from 3-9 mg/kg.[1] For combination therapy, an operational dose of 4 mg/kg was used alongside anti-PD-1 antibodies.[1]
-
Endpoint Analysis: Tumor volume and bioluminescence were measured over time. Overall survival was a primary endpoint.[1] Immune cell infiltration was assessed by flow cytometry and transcriptomic analysis of the tumor microenvironment.[1][2] Cytokine levels were quantified using Luminex xMAP technology.[1]
Caption: E7766 preclinical workflow.
Standard-of-Care: KEYNOTE-001 (Pembrolizumab)
-
Study Design: Phase 1, multicohort, open-label study.[10][17]
-
Patient Population: Patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma, who had progressed on standard therapy.[10]
-
Treatment: Pembrolizumab administered intravenously at 2 mg/kg every 3 weeks or 10 mg/kg every 2 or 3 weeks.[17]
-
Endpoint Analysis: The primary endpoints were overall response rate (ORR) assessed by RECIST v1.1 and safety.[10] Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[10]
Caption: KEYNOTE-001 clinical trial workflow.
Conclusion
E7766 represents a promising novel immunotherapeutic agent with a distinct mechanism of action that complements existing standard-of-care checkpoint inhibitors. Its ability to activate the innate immune system and remodel the tumor microenvironment suggests potential for synergistic effects when used in combination and as a monotherapy in tumors resistant to current treatments. While early clinical data is encouraging, further investigation, including randomized controlled trials directly comparing E7766 to or in combination with standard-of-care immunotherapies, is necessary to fully elucidate its clinical utility and positioning in the evolving landscape of cancer therapy.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 6. Pharmacologic Activation of STING in the Bladder Induces Potent Antitumor Immunity in Non-Muscle Invasive Murine Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mskcc.org [mskcc.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. onclive.com [onclive.com]
- 15. Overall Survival in Patients With Advanced Melanoma Who Received Nivolumab Versus Investigator’s Choice Chemotherapy in CheckMate 037: A Randomized, Controlled, Open-Label Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Breakthrough 5-year survival with pembrolizumab in Keynote-001 study: horizon shifting in advanced non-small cell lung cancer with immune check point inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of E7766: A Comparative Analysis of a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data of E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, against other STING agonists. The information is compiled from publicly available preclinical and clinical research to assist in the independent validation of E7766's therapeutic potential.
Executive Summary
E7766 is a potent, pan-genotypic STING agonist designed for enhanced stability and binding affinity.[1][2] Preclinical studies demonstrate its ability to induce robust anti-tumor immunity in various cancer models, including those resistant to other treatments.[2][3][4] A first-in-human Phase I clinical trial has established its preliminary safety profile and on-target pharmacodynamic effects in patients with advanced solid tumors.[5][6][7] This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways to provide a comprehensive overview of E7766 for research and development purposes.
Data Presentation
Table 1: Comparative Potency of E7766 Across Human STING Genotypes
| STING Genotype | E7766 IC50 (µM) | Reference Cyclic Dinucleotide Agonist IC50 (µM) |
| Wild-Type (WT) | 1.0 | >50 |
| HAQ | 2.2 | >50 |
| AQ | 1.2 | >50 |
| REF | 4.9 | >50 |
| Other (3 variants) | 0.15 - 0.79 | 1.88 - >50 |
Data sourced from biochemical and cellular assays in human peripheral blood mononuclear cells (PBMCs).[2][3]
Table 2: Comparative Efficacy of STING Agonists in a Murine Sarcoma Model
| STING Agonist | Treatment Dose & Route | Outcome |
| E7766 | 4 mg/kg, intratumoral (i.t.) | Durable tumor clearance, induction of CD8+ T-cell infiltration |
| ML RR-S2 CDA | 100 µg, i.t. | Significantly increased survival time, but no durable tumor clearance |
| MSA-2 | 18 mg/kg, i.t. or 50 mg/kg, subcutaneous | Significantly increased survival time, but no durable tumor clearance |
Data from an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma.[8][9]
Table 3: Preclinical Efficacy of E7766 in Murine Cancer Models
| Cancer Model | Administration Route | Key Findings |
| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | Dose-dependent curative activity; robust induction of IFNβ and CXCL10.[2][3] |
| Dual CT26 Tumors (Liver and Subcutaneous) | Intratumoral (single injection) | 90% cure rate with no recurrence for over 8 months; development of effective immune memory.[2][3][4] |
Table 4: Phase I Clinical Trial Results in Advanced Solid Tumors (n=24)
| Parameter | Observation |
| Best Response | 33.3% (8 patients) achieved stable disease.[5][6] |
| Pharmacodynamics | Transient increase in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection.[5][7] |
| Increased expression of interferon-related and STING genes in blood and tumor.[5][6] | |
| Increased PD-L1 and CD8 expression at both RNA and protein levels in some patients.[5][6] | |
| Common Treatment-Related Adverse Events (TRAEs) | Chills, fever, and fatigue.[5][6] |
Experimental Protocols
Detailed, step-by-step protocols are proprietary and not fully available in the public domain. However, the methodologies cited in the publications are summarized below.
In Vitro Potency Assays
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) representing various human STING genotypes.
-
Methodology: The potency of E7766 and a reference cyclic dinucleotide agonist was determined by measuring the concentration required to inhibit 50% (IC50) of a specific cellular response, likely interferon-β production, which is a direct downstream effector of STING activation. This was assessed across seven different human STING genotypes to establish the pan-genotypic activity of E7766.[2][3]
Murine Sarcoma Model Efficacy Study
-
Animal Model: An orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma, which is considered an immunologically "cold" tumor model.[8][9]
-
Treatment Regimen: E7766, ML RR-S2 CDA, and MSA-2 were administered intratumorally at their respective operational doses.[8]
-
Endpoints:
-
Survival: Overall survival time was monitored and compared between treatment groups and a control group.
-
Tumor Growth: Tumor volume and bioluminescence were measured over time.[8]
-
Immunophenotyping: Tumor immune cell infiltration, particularly CD8+ T-cells, was analyzed using techniques like flow cytometry and transcriptomic analysis of the tumor microenvironment (TME).[8][9]
-
Dependency Assessment: Antibody-mediated depletion of CD8+ T-cells was performed to determine their necessity for the anti-tumor response.[9][10]
-
First-in-Human Phase I Clinical Trial
-
Study Design: An open-label, multicenter, dose-escalation study in patients with advanced, relapsing/refractory solid tumors.[5][6]
-
Dosing: Intratumoral injections of E7766 were administered at doses ranging from 75 to 1000 µg.[5][6]
-
Assessments:
-
Safety: Monitoring and grading of treatment-related adverse events.
-
Efficacy: Tumor responses were evaluated using the modified Response Evaluation Criteria In Solid Tumors version 1.1 (mRECIST 1.1).[6]
-
Pharmacodynamics: Plasma cytokine levels were measured at various time points post-injection. Gene expression analysis was performed on peripheral blood and tumor biopsies to assess target engagement and immune activation.[5][7]
-
Mandatory Visualization
E7766 Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of STING Agonists E7766 and ADU-S100 for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent innate immune response, leading to the priming of tumor-specific adaptive immunity. This guide provides a comparative analysis of two notable STING agonists: E7766, a macrocycle-bridged STING agonist, and ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN). We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide insights into the methodologies used in key studies.
Mechanism of Action: Targeting the STING Pathway
Both E7766 and ADU-S100 function by binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[1] Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and NF-κB.[1] This signaling cascade culminates in the production of type I interferons (IFN-α/β) and a host of other pro-inflammatory cytokines and chemokines.[2][3] These signaling molecules are crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which collectively mount an anti-tumor immune response.[2][4]
E7766 is a structurally distinct macrocycle-bridged STING agonist (MBSA) designed to lock the molecule in a bioactive conformation, enhancing its binding affinity and stability.[1][5] In contrast, ADU-S100 is a synthetic cyclic dinucleotide that mimics the endogenous STING ligand, 2'3'-cGAMP.[6]
Comparative Performance Analysis
Preclinical Efficacy
A key differentiator between E7766 and ADU-S100 lies in their preclinical performance, particularly concerning pan-genotypic activity and anti-tumor efficacy.
Anti-Tumor Efficacy in Preclinical Models: In a murine soft tissue sarcoma model (KRASG12D/+ Trp53-/-), E7766 was directly compared with ML RR-S2 CDA (a compound structurally identical to ADU-S100). While both agonists significantly increased survival time, only E7766 resulted in durable tumor clearance.[8] This superior efficacy of E7766 was associated with enhanced CD8+ T-cell infiltration and an activated lymphocyte transcriptomic signature within the tumor microenvironment.[8]
In other preclinical studies, a single intratumoral injection of E7766 in mice with dual CT26 tumors (liver and subcutaneous) resulted in a 90% cure rate with no recurrence for over 8 months.[9] Preclinical studies with ADU-S100 have also shown profound regression of established melanoma, colon, and breast cancer tumors in mice, including in distal, untreated lesions.[2]
| Parameter | E7766 | ADU-S100 (ML RR-S2 CDA) | Reference |
| Structure | Macrocycle-Bridged STING Agonist (MBSA) | Synthetic Cyclic Dinucleotide (CDN) | [5][6] |
| Pan-Genotypic Activity (IC50 in human PBMCs) | 0.15 - 0.79 µM (across 7 genotypes) | Weaker and more variable potency reported for reference CDN | [7] |
| Preclinical Efficacy (KRASG12D/+ Trp53-/- Sarcoma Model) | Durable tumor clearance | Increased survival, but no durable clearance | [8] |
| Preclinical Efficacy (CT26 Dual Tumor Model) | 90% cure rate with single injection | Not directly compared in this model | [9] |
| Preclinical Efficacy (Various Murine Models) | Complete regression or significant tumor growth delay | Profound regression of established tumors | [2][10] |
Cytokine Induction
Both E7766 and ADU-S100 induce a robust cytokine response, which is central to their anti-tumor activity.
In a preclinical sarcoma model, both E7766 and a CDN (structurally identical to ADU-S100) led to similar systemic production of cytokines such as IFNβ, IL-6, TNFα, CCL5, CXCL9, and CCL2 six hours after treatment.[11] In a separate preclinical study in an esophageal adenocarcinoma model, intratumoral ADU-S100 treatment led to a significant upregulation of IFNβ, TNFα, IL-6, and CCL-2.[3][12]
Clinical data from a phase I study of E7766 showed transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b in patients within 10 hours post-injection.[13] Similarly, a phase I trial of ADU-S100 reported increases in inflammatory cytokines, suggesting systemic immune activation.[14]
| Cytokine | E7766 (Preclinical/Clinical) | ADU-S100 (Preclinical/Clinical) | Reference |
| IFN-β | Increased (Preclinical & Clinical) | Increased (Preclinical & Clinical) | [11][12][13] |
| TNF-α | Increased (Preclinical & Clinical) | Increased (Preclinical) | [11][12][13] |
| IL-6 | Increased (Preclinical & Clinical) | Increased (Preclinical) | [11][12][13] |
| CXCL10 (IP-10) | Increased (Preclinical & Clinical) | - | [9][13] |
| CCL2 (MCP-1) | Increased (Preclinical & Clinical) | Increased (Preclinical) | [11][12][13] |
| CCL5 (RANTES) | Increased (Preclinical) | - | [11] |
| IFN-α | Increased (Clinical) | - | [13] |
| IFN-γ | Increased (Clinical) | - | [13] |
Note: Direct quantitative comparison of cytokine levels between the two agents is challenging due to variations in experimental models and assays.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies employed in key preclinical and clinical studies of E7766 and ADU-S100.
Preclinical In Vivo Efficacy Study (Comparative)
-
Animal Model: Mice with orthotopically implanted KRASG12D/+ Trp53-/- soft tissue sarcoma cells.[8]
-
Treatment Groups:
-
Control (vehicle)
-
E7766 (4 mg/kg, intratumoral injection)
-
ML RR-S2 CDA (ADU-S100 surrogate; 100 µg, intratumoral injection)
-
Other STING agonists (e.g., MSA-2, DMXAA)[8]
-
-
Administration: Intratumoral injection into established tumors.[8]
-
Endpoints:
Phase I Clinical Trial Design
-
Study Design: Open-label, multicenter, dose-escalation and dose-expansion phase I/Ib studies.[4][14]
-
Patient Population: Patients with advanced, unresectable, or metastatic solid tumors or lymphomas for which no standard therapy is available.[4][14]
-
Intervention:
-
Primary Endpoints: Safety and tolerability, determination of maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[4][14]
-
Secondary Endpoints: Preliminary anti-tumor activity (e.g., objective response rate), pharmacokinetics, and pharmacodynamics (e.g., cytokine levels, changes in tumor biopsies).[4][14]
-
Biomarker Analysis: Analysis of tumor biopsies and peripheral blood for markers of immune activation.[4][14]
Summary and Future Directions
Both E7766 and ADU-S100 have demonstrated the potential to activate the STING pathway and induce anti-tumor immune responses. However, the available data suggests that E7766, with its unique macrocycle-bridged structure, may offer advantages in terms of pan-genotypic activity and preclinical efficacy, leading to more durable tumor clearance in some models.
The clinical development of ADU-S100 has faced challenges, with some trials being discontinued (B1498344) due to limited efficacy.[10] In contrast, clinical trials for E7766 are ongoing, and the initial results from the phase I study are encouraging, showing target engagement and manageable safety.[13]
Future research should focus on further elucidating the clinical efficacy of E7766, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. A deeper understanding of the biomarkers that predict response to STING agonists will be crucial for patient selection and optimizing therapeutic outcomes. The development of next-generation STING agonists with improved systemic delivery and enhanced tumor targeting also remains an active area of investigation.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of E7766 Diammonium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for E7766 diammonium salt, a macrocycle-bridged STING agonist. Adherence to these protocols is vital for personnel safety and environmental protection.
Key Safety and Handling Information
A summary of essential safety and handling information for this compound is provided in the table below. This information is compiled from various safety data sheets and should be consulted before handling the compound.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [1][2] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [3][4] |
| Storage | Store in a tightly sealed container in a cool, dry place. | [4] |
| In case of skin contact | Wash off immediately with plenty of water. | [5] |
| In case of eye contact | Rinse thoroughly with plenty of water, also under the eyelids. | [5] |
| In case of ingestion | Clean mouth with water and drink plenty of water afterwards. | [5] |
| Spill response | Sweep up and shovel into suitable containers for disposal. | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
-
Waste Identification and Collection:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), as hazardous waste.
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid.[3]
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Store it separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[3]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound may still contain hazardous residue.
-
If permitted by your institution's EHS, triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is water-soluble).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, if allowed by institutional policy.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ltschem.com [ltschem.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling E7766 diammonium salt
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling E7766 diammonium salt (CAS No.: 2242635-03-4)[1]. As a macrocycle-bridged STING agonist, this compound is utilized in research for its potent pan-genotypic and antitumor activities[2]. The following procedures are designed to ensure safe handling and disposal, minimizing risk to personnel and the environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C24H26F2N10O8P2S2.2H3N[1] |
| Molecular Weight | 780.66 g/mol [1] |
| CAS Number | 2242635-03-4[1] |
| Appearance | Solid |
| Purity | 99.48%[2] |
| Storage Conditions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Keep sealed and away from moisture and light.[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant. The following table outlines the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible[3][4]. | Protects against eye irritation from dust or splashes[3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant coveralls[3][5][6]. | Prevents skin contact, irritation, and potential absorption[5]. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P95, or P100) should be used when there is a potential for airborne dust to exceed exposure limits. In situations with potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplied respirator is recommended[4][5]. | Minimizes inhalation of dust particles. |
| Hand Washing | Wash hands thoroughly after handling the compound[4][5]. | Good personal hygiene practice to prevent accidental ingestion or cross-contamination. |
Operational Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear[1][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention[1]. |
Spill and Disposal Plan
The following diagram outlines the logical steps for managing a spill and disposing of waste.
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[4].
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of waste material, including contaminated PPE and cleaning materials, in a sealed and properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department[8].
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. velsafe.com [velsafe.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
